Product packaging for 3,4-Difluorobenzophenone(Cat. No.:CAS No. 85118-07-6)

3,4-Difluorobenzophenone

Cat. No.: B1332399
CAS No.: 85118-07-6
M. Wt: 218.2 g/mol
InChI Key: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
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Description

3,4-Difluorobenzophenone is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2O B1332399 3,4-Difluorobenzophenone CAS No. 85118-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYHSBOZAQQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80234245
Record name 3,4-Difluorobenzophenone
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Molecular Weight

218.20 g/mol
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CAS No.

85118-07-6
Record name (3,4-Difluorophenyl)phenylmethanone
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Record name 3,4-Difluorobenzophenone
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Record name 3,4-Difluorobenzophenone
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Record name 3,4-difluorobenzophenone
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Foundational & Exploratory

3,4-Difluorobenzophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,4-Difluorobenzophenone. The information is intended to support research and development activities in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

This compound, with the IUPAC name (3,4-difluorophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to a 3,4-difluorinated phenyl ring.

Chemical Structure:

Identifiers:

Identifier Value
CAS Number 85118-07-6[1][2]
Molecular Formula C₁₃H₈F₂O[1][2]
Molecular Weight 218.20 g/mol [1][2]

| Alternate Names | 3,4-difluorophenyl phenyl ketone[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 53 - 57 °C[1]
Boiling Point 314.2 ± 32.0 °C (Predicted)
Solubility Based on its hydrophobic nature, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as toluene and hexane. It is likely soluble to sparingly soluble in polar aprotic solvents like acetone and acetonitrile.
Purity ≥ 98% (GC)[1]
Storage Store at room temperature.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of analogous benzophenones.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or petroleum ether)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol or hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the suspension to 0-5°C using an ice bath and purge the flask with the inert gas.

  • Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in 1,2-difluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (can be monitored by Thin Layer Chromatography or Gas Chromatography).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a white to off-white crystalline solid.

  • Drying: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

G General Workflow for Friedel-Crafts Acylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1,2-Difluorobenzene Benzoyl Chloride mixing Combine reactants and catalyst in solvent at 0-5°C reactants->mixing catalyst Anhydrous AlCl3 catalyst->mixing solvent_prep Anhydrous Solvent solvent_prep->mixing stirring Stir at room temperature mixing->stirring quench Quench with HCl/ice stirring->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons on both the difluorinated and non-fluorinated phenyl rings. The protons on the difluorinated ring will exhibit splitting due to coupling with the adjacent fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8 - 7.5MultipletProtons on the unsubstituted phenyl ring and the proton on the difluorinated ring adjacent to the carbonyl group.
~7.4 - 7.2MultipletProtons on the difluorinated phenyl ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbons on the difluorinated ring will show coupling to the fluorine atoms.

Chemical Shift (δ, ppm)Assignment
~195C=O (carbonyl carbon)
~160 - 115Aromatic carbons

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group and the aromatic rings.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H stretch (aromatic)
~1670 - 1650C=O stretch (ketone)
~1600 - 1450C=C stretch (aromatic ring)
~1300 - 1100C-F stretch

Applications

This compound is a versatile intermediate with applications in several areas of chemical research and industry.

Organic Synthesis

It serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atoms can influence the reactivity and properties of the final products.

Pharmaceutical and Agrochemical Development

The difluorinated phenyl motif is present in a number of biologically active compounds. As such, this compound is a valuable intermediate in the development of new pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Materials Science and Polymer Chemistry

Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, adhesives, and inks.[1] Upon exposure to UV light, this compound can initiate polymerization reactions.

Mechanism of Photoinitiation (Type II):

As a Type II photoinitiator, this compound requires a co-initiator (typically a tertiary amine or an alcohol) to generate free radicals.

G UV Curing Workflow with this compound cluster_formulation Formulation cluster_process Curing Process initiator This compound (Photoinitiator) formulate Mix Components initiator->formulate co_initiator Co-initiator (e.g., Amine) co_initiator->formulate monomer Monomer/Oligomer (e.g., Acrylate) monomer->formulate apply Apply Formulation to Substrate formulate->apply uv_exposure Expose to UV Light apply->uv_exposure cured_polymer Cured Polymer Film uv_exposure->cured_polymer

A simplified workflow for UV curing using this compound.

Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a co-initiator radical. The co-initiator radical is typically the species that initiates the polymerization of the monomers.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 3,4-Difluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorobenzophenone, a valuable intermediate in the fields of medicinal chemistry and materials science. The core of this document focuses on the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride. This guide includes a detailed, adaptable experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this compound for further research and development applications.

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of various organic molecules. The presence and position of the fluorine atoms on the benzophenone scaffold can significantly influence the physicochemical and biological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a sought-after precursor in the development of novel pharmaceuticals and advanced polymers.

The most common and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. This guide details the synthesis of this compound through the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.

Reaction Scheme

The Friedel-Crafts acylation for the synthesis of this compound proceeds as follows:

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number85118-07-6[1]
Molecular FormulaC₁₃H₈F₂O[2]
Molecular Weight218.20 g/mol [2]
AppearanceWhite to light yellow crystalline powder
Melting Point53-55 °C[1]
Purity≥98%[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyData Highlights
¹³C NMR (CDCl₃)Multiple signals corresponding to the aromatic carbons are observed.[2]
IRCharacteristic C=O stretching frequency for a diaryl ketone.
Mass SpectrometryMolecular ion peak (M+) at m/z = 218.05.

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure is based on established methods for the synthesis of isomeric difluorobenzophenones and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or hexanes for recrystallization

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of 1,2-Difluorobenzene: Following the addition of benzoyl chloride, add 1,2-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the complete addition of the reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a fume hood as HCl gas will be evolved.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield a crystalline solid.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Reagent Preparation (AlCl₃ in DCM) B 2. Addition of Benzoyl Chloride A->B C 3. Addition of 1,2-Difluorobenzene B->C D 4. Reaction at Room Temperature C->D E 5. Quenching (Ice/HCl) D->E Proceed to Work-up F 6. Extraction (DCM) E->F G 7. Washing (Acid, Base, Brine) F->G H 8. Drying & Concentration G->H I 9. Recrystallization H->I J 10. Final Product (this compound) I->J

Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents and reagents are used.

  • Aluminum Chloride: Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl Chlorides: Benzoyl chloride is a lachrymator and corrosive. Handle it in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined experimental protocol and adhering to the safety precautions, researchers can effectively produce this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided quantitative data and workflow visualization serve as valuable resources for planning and executing this synthesis.

References

An In-Depth Technical Guide to 3,4-Difluorobenzophenone (CAS 85118-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on one of the phenyl rings, make it a valuable precursor in the development of advanced materials and a key intermediate in the synthesis of pharmaceutically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. The fluorine substituents significantly influence the molecule's polarity and reactivity, making it a useful synthon for introducing the 3,4-difluorophenyl moiety into larger molecules.[1]

PropertyValueReference
CAS Number 85118-07-6[2]
Molecular Formula C₁₃H₈F₂O[2]
Molecular Weight 218.20 g/mol [3]
Appearance White to light yellow to light orange powder to crystal
Melting Point 53-57 °C[1]
Purity ≥98% (GC)[1]
Synonyms (3,4-Difluorophenyl)(phenyl)methanone, 3,4-difluorophenyl phenyl ketone[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. Following this, add 1,2-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture, again maintaining the low temperature.

  • Reaction: After the complete addition of the reactants, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as hexane or ethanol to yield a white to off-white crystalline solid.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Addition of Reactants cluster_2 Reaction & Quenching cluster_3 Work-up & Purification A Suspend AlCl3 in DCM B Cool to 0-5 °C A->B C Add Benzoyl Chloride B->C D Add 1,2-Difluorobenzene C->D E Stir at Room Temp D->E F Quench with HCl/Ice E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Recrystallize I->J K K J->K Pure this compound

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-7.9 ppm) corresponding to the protons on both the phenyl and the 3,4-difluorophenyl rings. The integration of these signals will correspond to the 8 aromatic protons.[5]
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon (around 194 ppm) and the aromatic carbons. The carbons attached to fluorine will show characteristic splitting (C-F coupling).[6]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern will likely involve the loss of the phenyl and difluorophenyl groups.
Infrared (IR) The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹.[7]

Note: Access to full spectral data may require registration on spectral databases.[5][6][7]

Applications in Research and Drug Development

This compound is a key intermediate in several areas of chemical research and development.

Polymer Chemistry

As a difluorinated monomer, this compound can be used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, facilitating polymerization reactions.

Pharmaceutical and Agrochemical Synthesis

The 3,4-difluorophenyl moiety is a common structural motif in many biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a convenient starting material for introducing this group into more complex molecular architectures.[1]

Biological Activity of Difluorobenzophenone Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown a range of biological activities, making the core structure an area of interest for drug discovery.

  • Antimicrobial Activity: Certain difluorobenzamide derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to inhibit the bacterial cell division protein FtsZ.[1][8] Some benzophenone derivatives have also shown activity against various Gram-positive and Gram-negative bacteria.[9]

  • Anticancer Activity: The benzophenone scaffold is found in several natural and synthetic compounds with anticancer properties.[10] Fluorinated heterocycles derived from such scaffolds have shown promising results against various cancer cell lines.[11]

  • Enzyme Inhibition: Fluorinated compounds are known to act as enzyme inhibitors.[12] Derivatives of fluorinated acetophenones have shown inhibitory effects against enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes.[13]

Logical Relationship in Drug Discovery

G A This compound (Core Scaffold) B Chemical Synthesis (Derivatization) A->B C Biologically Active Derivatives B->C D Antimicrobial Agents C->D E Anticancer Agents C->E F Enzyme Inhibitors C->F

Caption: Role of this compound as a scaffold in the development of bioactive compounds.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in material science and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the unique properties imparted by its fluorine substituents make it an attractive building block for the creation of complex and functional molecules. For researchers and professionals in drug development, the this compound scaffold offers a promising starting point for the design and synthesis of novel therapeutic agents with a wide range of potential biological activities.

References

Spectroscopic Profile of 3,4-Difluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorobenzophenone (CAS No. 85118-07-6), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Physicochemical Properties

PropertyValue
CAS Number 85118-07-6[1][2][3]
Molecular Formula C₁₃H₈F₂O[1][2][3]
Molecular Weight 218.20 g/mol [1][2]
Appearance White to light yellow to light orange powder/crystal
Melting Point 53-55 °C

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results, but would be expected in the aromatic region (approx. 7.0-8.0 ppm)Aromatic Protons

¹³C NMR (Carbon NMR)

Note: Specific peak assignments require further analysis, but typical chemical shift ranges for the carbon environments are provided.

Chemical Shift (δ) ppmAssignment
~195Carbonyl Carbon (C=O)
115-160 (with C-F coupling)Aromatic Carbons

A publicly available 13C NMR spectrum can be found on SpectraBase, which indicates the sample was sourced from Sigma-Aldrich Co. LLC., has a purity of 98%, and was analyzed in CDCl₃.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3100Aromatic C-H Stretch
~1660Carbonyl (C=O) Stretch
~1600, ~1480Aromatic C=C Stretch
~1200-1300C-F Stretch

An ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich and having a purity of 98%.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns of benzophenones.

m/zProposed Fragment
218[M]⁺ (Molecular Ion)
123[C₇H₄FO]⁺ (Fluorobenzoyl cation)
105[C₇H₅O]⁺ (Benzoyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition : The NMR spectrum is acquired on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to tetramethylsilane, TMS, at 0.00 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

  • Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Sample Sample->Solid_Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR ATR-IR Spectroscopy Solid_Sample->IR NMR_Data FID -> Fourier Transform -> Phasing & Referencing NMR->NMR_Data IR_Data Interferogram -> Fourier Transform -> Spectrum IR->IR_Data MS_Data Ion Separation -> Mass Spectrum Generation MS->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed fragmentation of this compound in EI-MS.

References

Physical properties of 3,4-Difluorobenzophenone (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3,4-Difluorobenzophenone (CAS No: 85118-07-6), a versatile fluorinated aromatic ketone. An understanding of its melting point and solubility is critical for its application in organic synthesis, materials science, and pharmaceutical development.[1]

Core Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][2][3] Its core physical characteristics are summarized below.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 85118-07-6[1]
Molecular Formula C₁₃H₈F₂O[1][2]
Molecular Weight 218.20 g/mol [1][2][3]
Appearance White to light yellow to light orange powder/crystal[1][2][3]
Melting Point 53 - 57 °C[1][3]

Solubility Profile (Qualitative)

While specific quantitative solubility data is not extensively published, the solubility of this compound can be inferred from its chemical structure and data on analogous compounds like 4,4'-difluorobenzophenone.[4][5] As a general rule, compounds with similar polarities tend to dissolve one another ("like dissolves like").[4] Given its aromatic ketone structure, this compound is expected to exhibit the following solubility characteristics:

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Water) Insoluble/Slightly SolubleThe hydrophobic nature imparted by the aromatic rings and fluorine atoms limits interaction with water molecules.[4][5]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) SolubleThese solvents can engage in dipole-dipole interactions with the polar carbonyl group of the benzophenone.
Non-Polar Organic Solvents (e.g., Toluene, Hexane) SolubleThe non-polar aromatic rings of this compound interact favorably with non-polar solvents.[4]
Alcohols (e.g., Ethanol, Methanol) SolubleAlcohols have both polar and non-polar characteristics, allowing them to effectively solvate aromatic ketones.[5]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of solid organic compounds like this compound.

2.1. Determination of Melting Point via Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which is a key indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If necessary, finely powder the sample.[7]

  • Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[8] Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus, adjacent to the thermometer bulb.[6]

  • Heating:

    • For an unknown compound, a rapid initial heating (10-20°C per minute) can be used to find an approximate melting range.[8]

    • For a more precise measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For accuracy, the determination should be repeated at least once with a fresh sample.[7]

2.2. Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of this compound in a range of common laboratory solvents.[9]

Objective: To determine the solubility of this compound in water, acidic, basic, and organic solvents.

Apparatus:

  • Small test tubes and a test tube rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Toluene, Acetone.

Procedure:

  • Sample Preparation: For each solvent to be tested, add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Agitate the mixture thoroughly for 1-2 minutes. This can be done by flicking the test tube, using a vortex mixer, or gently stirring with a clean glass rod.[9]

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely disappears, leaving a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Recording: Record the observations for each solvent tested. For aqueous tests where the compound is insoluble, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively (though none are expected for this compound).[9]

Visualization of Experimental Workflow

The logical flow for characterizing the primary physical properties of a solid organic compound like this compound is depicted below.

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point Analysis cluster_2 Solubility Analysis start Start: Solid Sample of This compound mp_prep Prepare & Pack Capillary Tube start->mp_prep sol_prep Aliquot Sample into Multiple Test Tubes start->sol_prep mp_heat Heat Sample at Controlled Rate (1-2°C/min) mp_prep->mp_heat mp_observe Record T_initial (First Liquid) & T_final (All Liquid) mp_heat->mp_observe mp_result Report Melting Point Range mp_observe->mp_result sol_add Add Solvents (Aqueous & Organic) sol_prep->sol_add sol_mix Agitate and Mix Thoroughly sol_add->sol_mix sol_observe Observe & Classify (Soluble/Insoluble) sol_mix->sol_observe sol_result Compile Solubility Profile sol_observe->sol_result

Caption: Workflow for determining the melting point and solubility of this compound.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Difluorobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzophenones, a class of aromatic ketones, are of significant interest across various scientific disciplines, including polymer chemistry, organic synthesis, and photobiology. Their utility as photoinitiators in polymerization processes and as building blocks for high-performance polymers like PEEK is well-established.[1][2] The introduction of fluorine atoms onto the benzophenone scaffold can significantly alter its electronic and, consequently, its photophysical and photochemical properties. This technical guide provides a comprehensive overview of these properties, focusing on quantitative data, experimental methodologies, and the underlying photophysical processes.

Core Photophysical Properties

The photophysical behavior of difluorobenzophenones is governed by the interplay of light absorption, electronic transitions between singlet and triplet states, and subsequent relaxation pathways. A fundamental understanding of these processes is crucial for their application in photosensitization and materials science.

Absorption and Emission

Like the parent benzophenone molecule, difluorobenzophenones exhibit characteristic absorption bands in the ultraviolet (UV) region, primarily arising from π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the substitution pattern of the fluorine atoms and the polarity of the solvent.

While benzophenone itself is essentially non-fluorescent at room temperature due to highly efficient intersystem crossing, the fluorescence properties of its fluorinated derivatives can be more pronounced. The heavy-atom effect of fluorine can, in some cases, influence spin-orbit coupling, thereby affecting the rates of both intersystem crossing and phosphorescence.

Intersystem Crossing and Triplet State

A hallmark of benzophenone photophysics is the near-quantitative efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process, occurring on the picosecond timescale, populates the long-lived triplet state, which is the primary photoactive species in many benzophenone-mediated reactions. The triplet state can then relax via phosphorescence, non-radiative decay, or by initiating chemical reactions.

Quantitative Photophysical Data

Table 1: Absorption and Emission Properties of Difluorobenzophenones

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_fl (nm)Φ_f
4,4'-DifluorobenzophenoneVarious~260-290---
Fluorinated Benzophenone DerivativesEthanol288-3652,700-11,000335-4060.21-0.95

Note: Specific molar absorptivity (ε), fluorescence emission maxima (λ_fl), and fluorescence quantum yields (Φ_f) for many difluorobenzophenone isomers are not widely reported. The data for "Fluorinated Benzophenone Derivatives" is from a study on a series of compounds and may not be representative of all difluorobenzophenones.

Table 2: Triplet State Properties of Difluorobenzophenones

CompoundSolventλ_T-T (nm)τ_T (µs)Φ_ISCλ_ph (nm)Φ_p
4,4'-Difluorobenzophenone (Ketyl Radical)Cyclohexane350, 480----

Note: Data for the triplet-triplet absorption (λ_T-T), triplet lifetime (τ_T), intersystem crossing quantum yield (Φ_ISC), phosphorescence emission maxima (λ_ph), and phosphorescence quantum yield (Φ_p) are sparse for difluorobenzophenones. The provided data for 4,4'-difluorobenzophenone pertains to its ketyl radical, a product of its photoreduction.

Photochemical Reactivity

The primary photochemical reaction of benzophenones, including their difluorinated analogs, is photoreduction. Upon excitation to the triplet state, the benzophenone molecule can abstract a hydrogen atom from a suitable donor (e.g., a solvent or another molecule), leading to the formation of a ketyl radical. This reactivity is the basis for their use as photoinitiators.

Experimental Protocols

The characterization of the photochemical and photophysical properties of difluorobenzophenones relies on a suite of spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy
  • Objective: To determine the absorption and emission maxima, molar absorptivity, and quantum yields.

  • Methodology:

    • Sample Preparation: Solutions of the difluorobenzophenone of interest are prepared in spectroscopic-grade solvents at various concentrations.

    • Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a spectrophotometer. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer.

    • Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined relative to a well-characterized standard with a known quantum yield. The integrated fluorescence intensities of the sample and the standard are compared at the same excitation wavelength and absorbance.[3]

    • Phosphorescence Spectroscopy: Phosphorescence measurements are usually conducted at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways and enhance phosphorescence intensity.

Time-Resolved Spectroscopy
  • Objective: To determine excited state lifetimes and observe transient species.

  • Methodology (Transient Absorption Spectroscopy):

    • Pump-Probe Setup: The sample is excited with a short laser pulse (the "pump" pulse).

    • A second, broadband light pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • This technique allows for the direct observation of the excited singlet and triplet states, as well as any transient chemical intermediates like ketyl radicals. The decay kinetics of these species provide their lifetimes.

Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for visualizing the electronic transitions and photophysical pathways that occur upon photoexcitation.

Jablonski S0 S₀ S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 Absorption (π→π) S1->S0 Internal Conversion S1->S0 Fluorescence T2 T₂ (π,π) S1->T2 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1 T₁ (n,π) T1->S0 Intersystem Crossing T1->S0 Phosphorescence T2->T1 Internal Conversion (IC)

Caption: A generalized Jablonski diagram for a benzophenone derivative.

This diagram illustrates the primary photophysical pathways following light absorption. After excitation to a higher singlet state (S₂), the molecule typically undergoes rapid internal conversion to the lowest excited singlet state (S₁). From S₁, it can either fluoresce back to the ground state (S₀) or, more efficiently in the case of benzophenones, undergo intersystem crossing to the triplet manifold (T₁), from which it can phosphoresce or initiate chemical reactions.

Conclusion

The photochemical and photophysical properties of difluorobenzophenones are a rich area of study with significant practical implications. While the high efficiency of intersystem crossing to the triplet state is a defining characteristic inherited from the parent benzophenone molecule, the presence of fluorine atoms can subtly modulate these properties. Further systematic studies are needed to fully elucidate the structure-property relationships within this class of compounds, which will undoubtedly pave the way for the rational design of new photoactive materials and probes for a variety of applications.

References

3,4-Difluorobenzophenone as a key intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzophenone is a versatile fluorinated aromatic ketone that has emerged as a critical intermediate in the landscape of organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on one of the phenyl rings, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its pivotal role in the development of pharmaceuticals, particularly in the synthesis of the antiplatelet agent Ticagrelor. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and signaling pathways are presented to serve as a practical resource for professionals in the field.

Introduction

Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound, with its characteristic difluorinated aromatic structure, serves as a prime example of a fluorinated building block with broad applications.[1] It is a stable, crystalline solid at room temperature, making it amenable to a variety of synthetic transformations.[1][2] Its utility spans from being a precursor in the synthesis of high-performance dyes and pigments to its crucial role as a photoinitiator in polymer chemistry.[1] However, its most significant contribution lies in its use as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 85118-07-6[1][4]
Molecular Formula C₁₃H₈F₂O[1][4]
Molecular Weight 218.20 g/mol [1][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 53 - 57 °C[1]
Storage Room Temperature[2]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4][5][6]

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 1,2-Difluorobenzene p1 This compound r1->p1 catalyst AlCl₃ (Lewis Acid Catalyst) Dichloromethane (Solvent) r2 Benzoyl Chloride r2->p1

Caption: Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. Following this, add 1,2-difluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

ParameterValue
Reactant Ratio (1,2-Difluorobenzene:Benzoyl Chloride:AlCl₃) 1.0-1.2 : 1.0 : 1.1
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 90%

Key Synthetic Applications: The Pathway to Ticagrelor

This compound is a crucial starting material in the multi-step synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key chiral intermediate for the P2Y₁₂ receptor antagonist, Ticagrelor. The synthetic route involves the conversion of the benzophenone to an aldehyde, followed by the formation of an α,β-unsaturated nitrile, cyclopropanation, and subsequent functional group transformations.

Synthetic Workflow for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

G A This compound B 3,4-Difluorobenzaldehyde A->B Reduction C (E)-3-(3,4-Difluorophenyl)acrylonitrile B->C Knoevenagel Condensation (with Acetonitrile) D trans-2-(3,4-Difluorophenyl) cyclopropanecarbonitrile C->D Corey-Chaykovsky Cyclopropanation E trans-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid D->E Hydrolysis F (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine E->F Curtius Rearrangement

Caption: Synthetic route from this compound to a Ticagrelor precursor.
Detailed Experimental Protocols

A common method for this transformation is through the formation of a tosylhydrazone followed by treatment with a mild base (Wolff-Kishner or Bamford-Stevens reaction conditions). A more direct, albeit less common, laboratory method would involve selective catalytic hydrogenation. For the purpose of this guide, a representative procedure for the synthesis of 3,4-difluorobenzaldehyde from 1,2-difluorobenzene is provided as an alternative starting point for the subsequent steps, as direct reduction of the benzophenone to the aldehyde can be challenging.

Protocol for the Synthesis of 3,4-Difluorobenzaldehyde from 1,2-Difluorobenzene:

  • Reactants: 1,2-difluorobenzene (0.5 mole), anhydrous aluminum chloride (0.75 mole), dichloromethyl methyl ether (0.75 mole).

  • Solvent: Methylene chloride (250 ml).

  • Procedure: 1,2-difluorobenzene in methylene chloride is added to anhydrous aluminum chloride. The mixture is cooled in an ice bath, and dichloromethyl methyl ether is added dropwise. After the addition, the mixture is stirred at room temperature for 15 minutes. The liquid phase is decanted into ice and water. The organic layer is washed with saturated potassium carbonate solution until neutral, dried, and distilled to yield 3,4-difluorobenzaldehyde.[7]

  • Boiling Point: 70-74 °C / 20 mmHg.[7]

  • Reactants: 3,4-Difluorobenzaldehyde, acetonitrile.

  • Base: Potassium hydroxide (KOH) or Butyllithium (BuLi).

  • Procedure: 3,4-Difluorobenzaldehyde is reacted with acetonitrile in the presence of a strong base to yield (E)-3-(3,4-difluorophenyl)acrylonitrile.

  • Reagents: (E)-3-(3,4-Difluorophenyl)acrylonitrile, trimethylsulfoxonium iodide.

  • Base: Sodium hydride (NaH) or Sodium hydroxide (NaOH).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: The acrylonitrile derivative undergoes a Corey-Chaykovsky reaction with the ylide generated from trimethylsulfoxonium iodide and a strong base to form the cyclopropane ring.[8][9][10]

  • Conditions: Acidic or basic hydrolysis.

  • Procedure: The nitrile group of the cyclopropanecarbonitrile is hydrolyzed to a carboxylic acid using either acidic (e.g., refluxing with dilute HCl) or basic (e.g., refluxing with NaOH solution followed by acidification) conditions.[11][12][13]

  • Reagents: trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine.

  • Trapping agent: A suitable alcohol (e.g., benzyl alcohol) to form a carbamate, which is then hydrolyzed.

  • Procedure: The carboxylic acid is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement to form an isocyanate.[14][15][16] This isocyanate is trapped with an alcohol to form a protected amine (carbamate), which is subsequently deprotected to yield the final cyclopropylamine.[1][17] The use of DPPA allows for a one-pot procedure, avoiding the isolation of the potentially explosive acyl azide.[1]

Role in Drug Development: The Ticagrelor Example

The final intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a chiral amine that is crucial for the synthesis of Ticagrelor. It is coupled with a substituted triazolopyrimidine core to form the final drug molecule.

Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets. By binding to this receptor, it prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to AC Adenylate Cyclase P2Y12->AC Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Promotes GPIIb_IIIa GPIIb/IIIa Receptor Activation VASP->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to Inhibition Inhibition

Caption: Simplified signaling pathway of Ticagrelor's mechanism of action.

Conclusion

This compound has established itself as a cornerstone intermediate in organic synthesis, with its significance underscored by its role in the production of high-value molecules such as Ticagrelor. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The subsequent transformations, leading to complex chiral amines, highlight the versatility of this fluorinated ketone. This technical guide has provided a detailed roadmap for the synthesis and application of this compound, offering valuable protocols and insights for professionals engaged in synthetic and medicinal chemistry. The continued exploration of the reactivity of this compound and other fluorinated building blocks will undoubtedly pave the way for the discovery and development of new and improved pharmaceuticals and advanced materials.

References

In-depth Technical Guide: Electronic and Steric Effects of Fluorine in 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects of the fluorine substituents in 3,4-difluorobenzophenone. The strategic placement of fluorine atoms on the benzophenone scaffold significantly modulates its physicochemical properties and reactivity, making it a molecule of interest in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic characterization, and a theoretical examination of its molecular properties.

Physicochemical Properties

An overview of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 85118-07-6[1]
Molecular Formula C₁₃H₈F₂O[1]
Molecular Weight 218.20 g/mol [1]
Melting Point 53-57 °C[2]
Appearance White to light yellow to light orange powder to crystal[2]
Purity ≥ 98% (GC)[2]

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • To this mixture, add a solution of 1,2-difluorobenzene (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a crystalline solid.

Synthesis Workflow

G Synthesis of this compound via Friedel-Crafts Acylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification R1 1,2-Difluorobenzene RC Anhydrous CH₂Cl₂ 0 °C to Room Temperature R1->RC R2 Benzoyl Chloride R2->RC R3 Anhydrous AlCl₃ R3->RC W1 Quench with HCl/ice RC->W1 W2 Extraction with CH₂Cl₂ W1->W2 W3 Wash with HCl, NaHCO₃, Brine W2->W3 W4 Drying and Concentration W3->W4 P Column Chromatography W4->P Product This compound P->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

The electronic and steric effects of the fluorine atoms in this compound are reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H7.80 - 7.40mAromatic Protons
¹³CData not available in the searched literature
¹⁹FData not available in the searched literature

Note: The provided ¹H NMR data is a general representation from a spectral database.[4] Detailed assignments and coupling constants require higher resolution spectra and further analysis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1660StrongC=O stretching (Aryl ketone)
~1600, ~1500, ~1450Medium-StrongC=C stretching (Aromatic rings)
~1200 - ~1100StrongC-F stretching

Note: The characteristic carbonyl (C=O) stretching frequency in benzophenone is typically around 1654 cm⁻¹.[5] The presence of electron-withdrawing fluorine atoms is expected to slightly shift this frequency.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of benzophenone derivatives typically shows bands corresponding to π → π* and n → π* transitions.[6]

Specific UV-Vis absorption data for this compound was not available in the searched literature.

Electronic Effects of Fluorine Substituents

The two fluorine atoms at the 3- and 4-positions of one of the phenyl rings exert significant electronic effects through both induction and resonance.

  • Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect deactivates the substituted phenyl ring towards electrophilic aromatic substitution and influences the electron density of the carbonyl group.

  • Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the aromatic π-system. This resonance effect is generally weaker for fluorine compared to other halogens.

The interplay of these effects modulates the reactivity and properties of the molecule. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic.

G Electronic Effects in this compound cluster_effects Fluorine Substituent Effects cluster_consequences Consequences Inductive Inductive Effect (-I) Strongly Electron-Withdrawing Molecule This compound Inductive->Molecule Resonance Resonance Effect (+R) Weakly Electron-Donating Resonance->Molecule Reactivity Modified Reactivity (e.g., Electrophilicity of C=O) Molecule->Reactivity Spectra Altered Spectroscopic Properties (NMR, IR, UV-Vis) Molecule->Spectra Dipole Increased Dipole Moment Molecule->Dipole

Caption: Interplay of electronic effects in this compound.

Steric Effects of Fluorine Substituents

While fluorine is relatively small, its presence can still introduce steric hindrance that influences molecular conformation and reactivity. The primary steric effect in benzophenones is the torsion between the two phenyl rings and the plane of the carbonyl group. This dihedral angle is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion between the ortho-hydrogens of the two rings.

In this compound, the fluorine at the 3-position is ortho to the carbonyl group on the substituted ring. Although a single fluorine atom is not excessively bulky, it can contribute to steric strain, potentially leading to a larger dihedral angle compared to unsubstituted benzophenone. This would, in turn, affect the degree of conjugation and the electronic properties of the molecule.

A definitive analysis of the steric effects would require X-ray crystallographic data, which is not currently available in the public domain for this compound.

Theoretical Analysis

Computational chemistry provides a powerful tool to further elucidate the electronic and steric properties of this compound.

Dipole Moment

The strong electronegativity of the fluorine atoms and the polar carbonyl group are expected to result in a significant molecular dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net dipole moment. A computational study would be necessary to accurately predict this value.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and chemical reactivity of a molecule. The HOMO-LUMO energy gap is related to the molecule's stability and its UV-Vis absorption profile. For benzophenone derivatives, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO is often localized on the carbonyl group and the associated π-system. The electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, and the overall effect on the energy gap would require computational analysis.

Table 4: Predicted Molecular Properties (Conceptual)

PropertyPredicted Trend/ValueRationale
Dipole Moment Increased compared to benzophenoneContribution of polar C-F bonds.
HOMO Energy Lowered compared to benzophenoneInductive effect of fluorine atoms.
LUMO Energy Lowered compared to benzophenoneInductive effect of fluorine atoms.
HOMO-LUMO Gap Potentially alteredThe relative lowering of HOMO and LUMO energies will determine the change in the gap.

Note: The values in this table are conceptual predictions. Accurate quantitative data requires specific computational studies on this compound.

Conclusion

The presence of fluorine atoms at the 3- and 4-positions of one of the phenyl rings in this compound imparts a unique combination of electronic and steric properties. The strong inductive electron-withdrawing effect of the fluorine atoms significantly influences the electron density distribution, reactivity, and spectroscopic characteristics of the molecule. While steric hindrance from the 3-fluoro substituent is likely to be modest, it may still play a role in the molecule's conformation. A complete and quantitative understanding of these effects would be greatly enhanced by further experimental data, particularly high-resolution NMR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction, as well as dedicated computational studies. This in-depth knowledge is crucial for the rational design of novel pharmaceuticals and advanced materials incorporating this fluorinated benzophenone scaffold.

References

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,4-Difluorobenzophenone (DFBP). It is a valuable intermediate in the synthesis of advanced polymers, particularly poly(aryl ether ketones) (PAEKs), and serves as a scaffold in the development of pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, stability profile, and key chemical transformations. Experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are provided, along with visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a benzoyl group attached to a 1,2-difluorinated benzene ring. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85118-07-6[1][2]
Molecular Formula C₁₃H₈F₂O[1][2]
Molecular Weight 218.20 g/mol [1][2]
Melting Point 53-57 °C[1]
Appearance White to light yellow to light orange powder to crystal[1]
Purity (GC) ≥ 98%[1]
InChI Key ZJTYHSBOZAQQGF-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Description Reference
¹H NMR Spectra available in databases like SpectraBase.[4]
¹³C NMR Spectra available in databases like SpectraBase.[5]
FTIR Spectra available in databases like SpectraBase.[6]
Raman Spectra available in databases like SpectraBase.[6]
Mass Spectrometry Available through various chemical suppliers and databases.[3]

Stability Profile

This compound is a stable compound under normal handling and storage conditions.[1] For optimal preservation, it should be stored at room temperature in a tightly sealed container.[1]

Thermal Stability: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely published, its primary application in the synthesis of high-performance polymers like PAEKs, which are known for their excellent thermal stability, suggests that the monomer itself possesses a reasonable degree of thermal resistance. The stability of related difluorobenzophenone isomers is a key factor in the high thermal stability of the resulting polymers.

Chemical Stability: The compound is incompatible with strong oxidizing agents. It is stable under neutral and mildly acidic or basic conditions at ambient temperature. The fluorine substituents on the aromatic ring are generally stable but can be displaced under specific reaction conditions, which is the basis of its primary reactivity.

Reactivity

The reactivity of this compound is dominated by the presence of the two fluorine atoms on one of the phenyl rings and the central carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the benzoyl group and the fluorine atoms activates the aromatic ring for nucleophilic attack. This reactivity is fundamental to its use in the synthesis of PAEK polymers. In these reactions, a nucleophile, typically a phenoxide, displaces one or both of the fluorine atoms. The general mechanism for SNAr is a two-step addition-elimination process.

Synthesis_Workflow start Start reactants Combine 1,2-Difluorobenzene, Benzoyl Chloride, and AlCl₃ in DCM start->reactants reaction Stir at 0°C to Room Temperature reactants->reaction quench Quench with Ice and HCl reaction->quench extraction Separate and Extract with DCM quench->extraction wash Wash with HCl, NaHCO₃, and Brine extraction->wash dry Dry over MgSO₄ and Evaporate wash->dry purify Recrystallize from Ethanol/Hexane dry->purify product Obtain Pure this compound purify->product

References

Methodological & Application

Application Notes and Protocols: 3,4-Difluorobenzophenone as a Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a substituted aromatic ketone that serves as a photoinitiator in polymer chemistry.[1] Upon absorption of ultraviolet (UV) light, it can initiate polymerization reactions, making it a valuable component in UV-curable formulations such as coatings, adhesives, and inks.[1] Its primary application lies in initiating free-radical polymerization, particularly of acrylate and methacrylate monomers.

Like other benzophenone derivatives, this compound is expected to function as a Type II photoinitiator.[2] This class of photoinitiators does not generate radicals directly upon light absorption but rather undergoes a bimolecular reaction with a co-initiator (or synergist), typically a tertiary amine, to produce the initiating free radicals.[2] This indirect mechanism offers versatility in formulation and can influence the final properties of the cured polymer.

These application notes provide an overview of the presumed mechanism of action for this compound, a generalized experimental protocol for its use in UV-curing of an acrylate formulation, and representative data to guide researchers in their investigations.

Mechanism of Action: Type II Photoinitiation

The proposed photoinitiation mechanism for this compound, in line with other benzophenone-type initiators, involves a hydrogen abstraction process from a co-initiator.

  • Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a synergist, typically a tertiary amine, which acts as a hydrogen donor.

  • Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the amine.

  • Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomer units (e.g., acrylates), starting the polymer chain growth.

G Proposed Photoinitiation Mechanism of this compound (Type II) cluster_0 Step 1 & 2: Excitation and Intersystem Crossing cluster_1 Step 3 & 4: Hydrogen Abstraction and Radical Formation cluster_2 Step 5: Initiation of Polymerization DFBP_S0 3,4-DFBP (S₀) DFBP_S1 3,4-DFBP (S₁) DFBP_S0->DFBP_S1 UV Light (hν) DFBP_T1 3,4-DFBP (T₁) DFBP_S1->DFBP_T1 Intersystem Crossing Amine Tertiary Amine (R₃N-CH₂R') Ketyl_Radical Ketyl Radical DFBP_T1->Ketyl_Radical H-Abstraction Amine_Radical Alkylamino Radical (R₃N-ĊHR') Amine->Amine_Radical Monomer Acrylate Monomer Amine_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation G General Experimental Workflow for UV Curing cluster_0 Formulation cluster_1 Application cluster_2 Curing & Analysis A Weigh 3,4-DFBP and Co-initiator B Dissolve in Monomer/Oligomer Blend A->B C Mix until Homogeneous B->C E Apply Thin Film (e.g., Spin Coating) C->E D Select Substrate D->E F Expose to UV Light (Controlled Time & Intensity) E->F G Assess Cure (Tack-free, FTIR) F->G H Characterize Polymer Properties G->H

References

Application of 3,4-Difluorobenzophenone in UV-Curable Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curing applications. Upon exposure to UV radiation, it initiates the rapid polymerization of monomers and oligomers, leading to the formation of highly cross-linked and durable polymer networks. This property makes it a valuable component in the formulation of UV-curable coatings and adhesives used in various high-tech industries, including electronics, medical devices, and graphic arts. Its fluorine substitution can enhance specific properties such as thermal stability and chemical resistance in the cured polymer.

As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The mechanism involves the photoinitiator absorbing UV energy and entering an excited state, followed by a hydrogen abstraction from the co-initiator. This process generates the radicals that propagate the polymerization chain reaction.

Physicochemical Properties and Performance Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number85118-07-6
Molecular FormulaC₁₃H₈F₂O
Molecular Weight218.20 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point53-57 °C
UV Absorption λmax~254 nm, with activity in the 300-400 nm range
SolubilitySoluble in most common organic solvents and monomers

Table 2: Representative Performance Data in a UV-Curable Acrylate Coating

ParameterFormulation A (1% 3,4-DFBP, 2% Amine Co-initiator)Formulation B (3% 3,4-DFBP, 4% Amine Co-initiator)
Cure Speed (m/min) 1530
UV Lamp Power120 W/cm120 W/cm
Pencil Hardness 2H3H
Adhesion (ASTM D3359) 5B5B
Solvent Resistance (MEK double rubs) >100>150
Yellowness Index (initial) 1.21.8

Note: The data presented in Table 2 is illustrative and based on typical performance of benzophenone-type photoinitiators. Actual results will vary depending on the specific formulation, substrate, and curing conditions.

Experimental Protocols

The following protocols describe the general methodology for evaluating the performance of this compound in UV-curable formulations.

Protocol 1: Evaluation of Cure Speed

Objective: To determine the cure speed of a UV-curable coating containing this compound.

Materials:

  • UV-curable acrylate oligomer/monomer blend

  • This compound

  • Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate)

  • Substrate (e.g., glass panels, polycarbonate sheets)

  • Film applicator (e.g., drawdown bar)

  • UV curing unit with a conveyor system and a medium-pressure mercury lamp

  • Cotton balls or swabs

Procedure:

  • Prepare the UV-curable formulation by dissolving the desired concentration of this compound and the amine co-initiator in the acrylate blend. Mix thoroughly until homogenous.

  • Apply a thin film of the formulation onto the substrate using a film applicator to ensure uniform thickness (e.g., 25 µm).

  • Set the UV lamp power to the desired intensity (e.g., 120 W/cm).

  • Place the coated substrate on the conveyor belt of the UV curing unit.

  • Vary the conveyor belt speed to expose the coating to different UV doses.

  • After each pass, perform a "thumb twist" or "cotton touch" test to assess the surface cure. The surface is considered cured when it is tack-free and no residue is transferred to the cotton.

  • The highest conveyor speed at which a tack-free surface is achieved is recorded as the cure speed.

Protocol 2: Assessment of Adhesion

Objective: To evaluate the adhesion of a UV-cured coating to a substrate.

Materials:

  • Cured coating panels from Protocol 1

  • Cutting tool with multiple blades (as per ASTM D3359)

  • Pressure-sensitive adhesive tape (as per ASTM D3359)

  • Soft brush

Procedure:

  • Select a fully cured coating panel.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Remove any loose coating debris with a soft brush.

  • Firmly apply the adhesive tape over the cross-hatched area.

  • After a short period (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% detachment).

Diagrams

UV_Curing_Mechanism cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI This compound (PI) PI_excited Excited State PI* PI->PI_excited Absorption UV UV Light (hν) UV->PI PI_excited->PI Decay (non-productive) Radicals Free Radicals (PI-H• + R₂N-R•) PI_excited->Radicals Hydrogen Abstraction CoI Co-initiator (Amine, R₃N) CoI->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (P•) Monomer->Polymer Addition Polymer->Polymer Chain Growth Cured_Polymer Cross-linked Polymer Network Polymer->Cured_Polymer Combination or Disproportionation Experimental_Workflow cluster_formulation Formulation Preparation cluster_application Coating Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis A Weigh Oligomers & Monomers B Add this compound A->B C Add Co-initiator B->C D Homogenize Mixture C->D E Apply Film to Substrate D->E F UV Curing E->F G Cure Speed Assessment F->G H Adhesion Testing F->H I Hardness Measurement F->I J Solvent Resistance F->J K Tabulate Results G->K H->K I->K J->K L Compare Formulations K->L

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of a key pharmaceutical intermediate, (3,4-Difluorophenyl)(phenyl)methanamine, from 3,4-Difluorobenzophenone. This intermediate serves as a valuable building block in the development of novel therapeutic agents due to the unique electronic properties conferred by the difluoro-substituted phenyl ring.

Introduction

This compound is a versatile starting material in medicinal chemistry.[1] The presence of two fluorine atoms on one of the phenyl rings significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. One of the most critical transformations of this compound in the synthesis of pharmaceutical intermediates is its conversion to the corresponding amine, (3,4-Difluorophenyl)(phenyl)methanamine, via reductive amination. This primary amine is a precursor to a wide range of more complex bioactive molecules.

Key Synthetic Transformation: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds. In the case of this compound, this process typically involves the in-situ formation of an imine or a related intermediate, which is then reduced to the desired primary amine. This transformation is pivotal for introducing a key nitrogen-containing functional group, which is prevalent in many classes of pharmaceuticals.

A common and effective method for the direct reductive amination of ketones to primary amines involves the use of ammonia or an ammonia source in the presence of a reducing agent.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of this compound

This protocol details a representative one-pot method for the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride from this compound.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ammonium acetate (10.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the reactants (approximately 5-10 mL per gram of this compound).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Reducing Agent: While stirring the solution at room temperature, add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purification and Salt Formation:

    • The crude amine can be purified by column chromatography on silica gel if necessary.

    • Dissolve the purified amine in a minimal amount of dichloromethane or diethyl ether.

    • Slowly add a 1 M solution of HCl in diethyl ether with stirring until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride.

Data Presentation

ParameterProtocol 1: Reductive Amination
Starting Material This compound
Key Reagents Ammonium acetate, Sodium cyanoborohydride
Solvent Methanol
Reaction Temperature Reflux
Reaction Time 12-24 hours
Product (3,4-Difluorophenyl)(phenyl)methanamine HCl
Typical Yield Moderate to Good
Purification Column chromatography (optional), Recrystallization/Precipitation

Visualization of the Synthetic Pathway

Synthesis_Pathway start This compound intermediate (3,4-Difluorophenyl)(phenyl)methanamine start->intermediate Reductive Amination (NH₄OAc, NaBH₃CN, MeOH) product Pharmaceutical Intermediates (e.g., Amides, Ureas, Sulfonamides) intermediate->product Further Functionalization Workflow start Start: this compound step1 Reductive Amination start->step1 intermediate Intermediate: (3,4-Difluorophenyl)(phenyl)methanamine step1->intermediate step2 Library Synthesis (Amidation, Sulfonylation, etc.) intermediate->step2 library Compound Library step2->library step3 Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->step3 hits Hit Compounds step3->hits step4 Lead Optimization (Structure-Activity Relationship Studies) hits->step4 candidate Drug Candidate step4->candidate

References

Application Notes: The Role of 3,4-Difluorobenzophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzophenone is a versatile fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a variety of chemical compounds, including those with significant applications in the agrochemical industry.[1] The presence of two fluorine atoms on one of the phenyl rings imparts unique physicochemical properties to the molecule, such as enhanced metabolic stability and increased biological activity, making it an attractive intermediate for the development of novel fungicides, herbicides, and insecticides. These fluorine atoms can influence the efficacy, stability, and selectivity of the final agrochemical product. This document provides an overview of the application of this compound in agrochemical synthesis, with a focus on its use as a precursor for creating new active ingredients. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other difluorobenzophenone isomers used in the synthesis of commercial fungicides suggests its high potential in this area.

Key Applications in Agrochemical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with desired biological activities. The difluorophenyl moiety is a common feature in many modern agrochemicals, contributing to their enhanced performance.

  • Fungicide Synthesis: The benzophenone scaffold is a known constituent of several fungicides. For instance, 2,4'-Difluorobenzophenone is a critical intermediate in the production of the triazole fungicide Flutriafol. By analogy, this compound is a promising candidate for the synthesis of novel triazole or other classes of fungicides. The fluorine substitution pattern can significantly impact the binding affinity of the final compound to its target site in the fungal pathogen.

  • Herbicide and Insecticide Development: Fluorinated aromatic compounds are frequently incorporated into herbicides and insecticides to improve their activity and environmental persistence. While direct examples of commercial herbicides or insecticides synthesized from this compound are not prominent, the compound's chemical reactivity allows for its incorporation into various heterocyclic structures commonly found in these classes of agrochemicals.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 85118-07-6
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Appearance White to light yellow crystalline powder
Melting Point 53-57 °C
Purity (typical) ≥98%

Experimental Protocols

The following protocols describe the synthesis of this compound and a representative protocol for its hypothetical use in the synthesis of a novel triazole fungicide.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of diaryl ketones.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or hexane for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add 1,2-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer and wash it sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or hexane to yield a crystalline solid.

Protocol 2: Hypothetical Synthesis of a Novel Triazole Fungicide from this compound

This protocol illustrates a plausible synthetic route to a triazole-based fungicide, a class of agrochemicals known to inhibit sterol biosynthesis in fungi.

Step 1: Synthesis of 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • Bromination of this compound: React this compound with a brominating agent (e.g., N-bromosuccinimide in the presence of a radical initiator like AIBN) to form 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

  • Reaction with 1,2,4-Triazole: Dissolve the resulting α-bromoketone in a suitable solvent such as acetonitrile. Add 1,2,4-triazole and a non-nucleophilic base (e.g., potassium carbonate) and heat the mixture to reflux until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 2: Reduction of the Ketone

  • Dissolve the triazole ketone from Step 1 in a suitable solvent like methanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride in small portions.

  • Stir the reaction mixture at room temperature until the reduction is complete.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the corresponding alcohol.

Step 3: Etherification to the Final Product

  • Dissolve the alcohol from Step 2 in a polar aprotic solvent like DMF.

  • Add a strong base (e.g., sodium hydride) at 0 °C.

  • After stirring for a short period, add the desired alkylating agent (e.g., a substituted benzyl halide) and allow the reaction to proceed at room temperature.

  • Upon completion, quench the reaction with water and extract the final product.

  • Purify the final triazole fungicide by column chromatography or recrystallization.

Quantitative Data (Hypothetical)

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-bromo-1-(3,4-difluorophenyl)ethan-1-oneThis compoundNBS, AIBN85>95
21-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-oneα-bromoketone1,2,4-Triazole, K₂CO₃90>97
31-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-olTriazole ketoneNaBH₄95>98
4Final Triazole FungicideTriazole alcoholNaH, R-X75>98

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_fungicide Hypothetical Fungicide Synthesis 1_2_Difluorobenzene 1,2-Difluorobenzene 3_4_DFBP This compound 1_2_Difluorobenzene->3_4_DFBP Friedel-Crafts Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->3_4_DFBP AlCl3 AlCl₃ AlCl3->3_4_DFBP DFBP_start This compound Alpha_Bromo α-Bromoketone DFBP_start->Alpha_Bromo Bromination Triazole_Ketone Triazole Ketone Alpha_Bromo->Triazole_Ketone Triazolation Triazole_Alcohol Triazole Alcohol Triazole_Ketone->Triazole_Alcohol Reduction Final_Fungicide Triazole Fungicide Triazole_Alcohol->Final_Fungicide Etherification

Caption: Synthetic pathway of this compound and its hypothetical conversion to a triazole fungicide.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants (3,4-DFBP derivative, Reagents) Solvent Add Solvent Reactants->Solvent Reaction_Conditions Set Reaction Conditions (Temperature, Time) Solvent->Reaction_Conditions Quenching Quench Reaction Reaction_Conditions->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis

Caption: General experimental workflow for the synthesis and purification of agrochemical derivatives.

Signaling Pathway Diagram: Mode of Action of Triazole Fungicides

Signaling_Pathway Triazole_Fungicide Triazole Fungicide (Derived from 3,4-DFBP) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Fungicide->CYP51 Binds to Inhibition Inhibition Ergosterol_Precursor Ergosterol Precursor Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Blocked Conversion Disruption Disruption Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Inhibition->CYP51 Disruption->Fungal_Cell_Membrane

Caption: Mode of action of triazole fungicides, inhibiting ergosterol biosynthesis in fungal pathogens.

References

Application Notes and Protocols: 3,4-Difluorobenzophenone in High-Performance Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a versatile fluorinated aromatic ketone that serves as a valuable intermediate in various fields, including the synthesis of high-performance polymers, pharmaceuticals, and agrochemicals.[1] Its difluorinated phenyl ring offers unique electronic properties and potential for nucleophilic aromatic substitution reactions, making it an intriguing building block for the development of advanced materials. While its application in the synthesis of high-performance dyes and pigments is an area of growing interest, specific examples and detailed protocols are not extensively documented in publicly available literature.

These notes provide a comprehensive overview of the potential applications of this compound in the synthesis of high-performance colorants. Due to the limited specific data, a detailed, hypothetical protocol for the synthesis of a high-performance diketopyrrolopyrrole (DPP) pigment is presented as a plausible example of its application. This serves to illustrate the potential synthetic routes and methodologies that could be employed.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 85118-07-6
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Appearance White to light yellow crystalline powder
Melting Point 53-57 °C
Purity ≥98% (GC)

Potential Applications in Dye and Pigment Synthesis

The fluorine substituents on the benzophenone core can influence the resulting dye or pigment's properties in several ways:

  • Bathochromic or Hypsochromic Shifts: The electron-withdrawing nature of fluorine can alter the electronic transitions within the chromophore, potentially leading to shifts in the absorption and emission spectra.

  • Enhanced Stability: The strength of the carbon-fluorine bond can contribute to increased thermal and photochemical stability of the final colorant.

  • Solubility Modulation: Fluorine substitution can affect the solubility of the dye or pigment in various solvents, which is a critical parameter for application and processing.

  • Resistance to Fading: The increased stability can translate to improved lightfastness and weather resistance.

Hypothetical Protocol: Synthesis of a High-Performance Diketopyrrolopyrrole (DPP) Pigment

This section outlines a plausible, though hypothetical, experimental protocol for the synthesis of a DPP pigment using this compound as a key precursor. DPP pigments are a class of high-performance pigments known for their brilliant colors, high lightfastness, and excellent thermal stability.

The proposed synthesis involves a multi-step process, beginning with the conversion of this compound to a more reactive intermediate, followed by condensation to form the DPP core.

Synthesis Pathway

G A This compound B Intermediate A (e.g., via reaction with KCN) A->B Step 1: Cyanation D Diketopyrrolopyrrole (DPP) Pigment B->D Step 2: Condensation C Diethyl Succinate C->D

Caption: Hypothetical synthesis pathway for a DPP pigment from this compound.

Experimental Workflow

G start Start step1 Step 1: Synthesis of Intermediate A start->step1 step2 Step 2: Condensation Reaction step1->step2 purification Purification of DPP Pigment step2->purification analysis Characterization and Analysis purification->analysis end End analysis->end

Caption: General experimental workflow for the hypothetical synthesis of a DPP pigment.

Detailed Methodologies

Step 1: Hypothetical Synthesis of Intermediate A (Benzonitrile derivative)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.9 g, 0.05 mol) and dimethylformamide (DMF, 100 mL).

  • Addition of Reagents: To the stirred solution, add potassium cyanide (6.5 g, 0.1 mol).

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water. Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product in a vacuum oven at 60°C to yield the hypothetical Intermediate A.

Step 2: Hypothetical Synthesis of the DPP Pigment

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add tert-amyl alcohol (200 mL) and sodium tert-amoxide (10.6 g, 0.11 mol).

  • Addition of Reagents: Heat the mixture to 100°C. In a separate flask, dissolve Intermediate A (0.05 mol) and diethyl succinate (5.2 g, 0.03 mol) in 50 mL of tert-amyl alcohol. Add this solution dropwise to the reaction flask over 1 hour.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to 60°C and add 100 mL of methanol. Stir for 30 minutes, then filter the suspension.

  • Purification: Wash the collected solid sequentially with hot methanol, hot water, and finally with acetone.

  • Drying: Dry the resulting pigment in a vacuum oven at 80°C.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesized DPP pigment.

ParameterHypothetical Value
Product Yield 75%
Appearance Bright Red Powder
Melting Point >300 °C
λmax (in DMF) 520 nm
Molar Extinction Coefficient (ε) 55,000 L mol⁻¹ cm⁻¹
Lightfastness (Blue Wool Scale) 7-8
Thermal Stability (TGA, 5% weight loss) 350 °C

Conclusion

While this compound is a commercially available and versatile chemical intermediate, its specific application in the synthesis of high-performance dyes and pigments is not yet well-established in scientific literature. The provided hypothetical protocol for the synthesis of a diketopyrrolopyrrole pigment illustrates a plausible route where this precursor could be utilized to create colorants with potentially desirable properties, such as high stability and strong color. Further research and development are necessary to fully explore and validate the use of this compound in this field. The unique substitution pattern of the fluorine atoms offers a promising avenue for the design of novel high-performance dyes and pigments with tailored properties for a variety of applications.

References

Application Note: Synthesis of 3,4-Difluorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile organic reaction used to introduce an acyl group onto an aromatic ring, forming a ketone. This reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of various intermediates and active pharmaceutical ingredients. This application note provides a detailed protocol for the synthesis of 3,4-Difluorobenzophenone, a valuable building block in medicinal chemistry and materials science, through the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride using aluminum chloride as a catalyst.

Principle and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the benzoyl chloride by forming a highly electrophilic acylium ion. The electron-rich π-system of the 1,2-difluorobenzene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the aromatic ring, restoring aromaticity and yielding the this compound product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentChemical FormulaMolar Mass ( g/mol )Physical FormPurity
1,2-DifluorobenzeneC₆H₄F₂114.09Colorless liquid≥98%
Benzoyl ChlorideC₇H₅ClO140.57Colorless fuming liquid≥99%
Anhydrous Aluminum ChlorideAlCl₃133.34White/pale yellow solid≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Colorless volatile liquidAnhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46Concentrated aqueous solution~37%
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution-
Anhydrous Magnesium SulfateMgSO₄120.37White crystalline solid-
Deionized WaterH₂O18.02Liquid-
IceH₂O18.02Solid-

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Addition of Reactants:

    • Cool the flask to 0-5 °C using an ice bath.

    • Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.

    • Add the benzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, dissolve 1,2-difluorobenzene (1.2 equivalents) in anhydrous DCM and add it to the addition funnel.

    • Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • Benzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of fumes and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The quenching process with acid and ice is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with caution.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Physical Properties of Key Compounds:

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1,2-Difluorobenzene114.09[1][2]-34[1][2][3]92[1][2][3]1.158 at 25 °C[1][2]
Benzoyl Chloride140.57[4][5][6]-1[6][7]197.2[6][7]1.211 at 25 °C[6]
Aluminum Chloride133.34[8][9]192.6 (anhydrous)[8][9]180 (sublimes)[9][10]2.48 (anhydrous)[8][9]
This compound218.20[11][12]53-57[11]Not readily availableNot readily available

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification prep_flask Prepare Dry 3-Neck Flask with Stir Bar add_alcl3 Add Anhydrous AlCl₃ and DCM prep_flask->add_alcl3 cool_reaction Cool to 0-5 °C add_alcl3->cool_reaction add_benzoyl_chloride Dropwise Addition of Benzoyl Chloride in DCM cool_reaction->add_benzoyl_chloride add_difluorobenzene Dropwise Addition of 1,2-Difluorobenzene in DCM add_benzoyl_chloride->add_difluorobenzene react_rt Stir at Room Temperature (2-4 hours) add_difluorobenzene->react_rt quench Quench with Ice and Conc. HCl react_rt->quench extraction Separate Layers and Extract with DCM quench->extraction combine_organic Combine Organic Layers extraction->combine_organic wash Wash with H₂O, NaHCO₃, and Brine combine_organic->wash dry Dry over MgSO₄ wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify_product Purify by Recrystallization or Chromatography filter_evaporate->purify_product final_product Final Product purify_product->final_product Obtain Pure This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purity Determination of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of the purity of 3,4-Difluorobenzophenone, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to ensure accurate and reproducible results for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a robust method for determining the purity of this compound and quantifying related impurities. The method separates compounds based on their polarity.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and identify potential impurities by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard (purity ≥ 99.5%)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a mixture of 50:50 (v/v) acetonitrile:water.[1] For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid) can be added to the aqueous phase.[2]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid[1][2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm[1]

  • Analysis: Inject the standard solution followed by the sample solution. Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC
ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v) + 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~5-10 min (compound specific)
Purity Calculation Area % of the main peak

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_instrument Set HPLC Conditions (Column, Mobile Phase, etc.) prep_standard->hplc_instrument prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_instrument inject_samples Inject Standard & Sample hplc_instrument->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area %) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the this compound sample. This method is particularly useful for identifying by-products from the synthesis process.

Experimental Protocol: GC-MS

Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode can be used depending on the expected impurity levels)[4]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 10 minutes at 280 °C

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).

    • Potential impurities could arise from the Friedel-Crafts acylation synthesis, such as isomers (e.g., 2,3- or 2,5-difluorobenzophenone) or residual starting materials.[5][6]

    • Semi-quantify impurities based on their peak area relative to the main component.

Data Presentation: GC-MS
ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temp. 250 °C
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
MS Scan Range 40-500 amu
Ionization Electron Ionization (70 eV)

Logical Workflow for Impurity Identification by GC-MS

GCMS_Impurity_ID start Inject Sample into GC-MS separation Separation of Components in GC Column start->separation detection Detection by Mass Spectrometer separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic identify_main Identify Main Peak (this compound) tic->identify_main identify_impurities Identify Impurity Peaks tic->identify_impurities ms_spectra Extract Mass Spectrum for Each Impurity identify_impurities->ms_spectra library_search Search Mass Spectral Library (e.g., NIST) ms_spectra->library_search structure_elucidation Propose Impurity Structures library_search->structure_elucidation report Report Identified Impurities structure_elucidation->report

Caption: Logical workflow for impurity identification using GC-MS.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. The purity is determined relative to a certified internal standard. Both ¹H and ¹⁹F qNMR can be employed.

Experimental Protocol: ¹⁹F qNMR

Objective: To determine the absolute purity of this compound using ¹⁹F qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • Certified internal standard with a known purity and containing fluorine (e.g., 4,4'-Difluorobenzophenone or another suitable standard with a non-overlapping ¹⁹F signal).[7]

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Accurately weigh about 20 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Key parameters for quantification include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. A d1 of 30-60 seconds is often sufficient.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the fluorine atoms of this compound and the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR
ParameterValue
Spectrometer 400 MHz
Nucleus ¹⁹F
Solvent CDCl₃
Internal Standard 4,4'-Difluorobenzophenone (or other suitable standard)
Relaxation Delay (d1) 30 s
Pulse Angle 90°
Expected ¹⁹F Chemical Shifts Aromatic fluorine region

Logical Relationship in qNMR Purity Calculation

qNMR_Logic inputs Known Mass of Sample (m_sample) Known Mass of Standard (m_std) Known Purity of Standard (P_std) calculation Purity Calculation Formula inputs->calculation constants MW of Sample (MW_sample) MW of Standard (MW_std) # Nuclei in Sample Signal (N_sample) # Nuclei in Standard Signal (N_std) constants->calculation measurements Integral of Sample Signal (I_sample) Integral of Standard Signal (I_std) measurements->calculation output Calculated Purity of Sample calculation->output

Caption: Logical relationship of parameters for qNMR purity calculation.

References

The Role of 3,4-Difluorobenzophenone in the Advancement of Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzophenone is a versatile chemical intermediate recognized for its unique chemical properties stemming from its difluorinated aromatic structure.[1] While its primary applications are in organic synthesis, polymer chemistry as a photoinitiator, and the development of pharmaceuticals and agrochemicals, its potential as a building block for advanced materials in organic electronics and photonics is an area of growing interest.[1] The strategic placement of fluorine atoms on the benzophenone core can significantly influence the electronic and physical properties of resulting materials, making it a promising candidate for the synthesis of novel organic semiconductors.

This document provides an overview of the potential applications of this compound in organic electronics, drawing parallels from the well-established use of other benzophenone derivatives. Due to a lack of specific published data on materials derived from this compound for organic electronics, this report focuses on the foundational principles and general protocols applicable to the synthesis and characterization of such materials.

Key Properties and Potential Applications

The incorporation of fluorine atoms into organic molecules is a widely used strategy to tailor their properties for electronic applications. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of a material, which is crucial for improving charge injection and transport, as well as enhancing the stability of the material against oxidation.

The benzophenone core itself is a known triplet sensitizer, a property that is leveraged in the design of materials for organic light-emitting diodes (OLEDs), particularly in the development of Thermally Activated Delayed Fluorescence (TADF) emitters.

Based on these characteristics, materials derived from this compound could potentially be developed for the following applications in organic electronics:

  • Hole and Electron Transport Materials: By functionalizing the this compound core with appropriate electron-donating or electron-withdrawing groups, it may be possible to synthesize novel hole transport materials (HTMs) and electron transport materials (ETMs) with tailored charge mobility and energy levels.

  • TADF Emitters for OLEDs: The benzophenone moiety can act as an acceptor unit in a donor-acceptor TADF molecule. The fluorine substituents on the 3 and 4 positions can modulate the electronic properties to achieve a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF.

  • High-Performance Polymers: While its isomer, 4,4'-difluorobenzophenone, is a key monomer for the high-performance polymer poly(ether ether ketone) (PEEK), the use of this compound could lead to new poly(arylene ether ketone)s with modified properties such as solubility and thermal stability. The isomeric position of the fluorine atoms is known to significantly impact the final properties of the polymer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of organic electronic materials that could potentially be adapted for use with this compound.

Synthesis of a Donor-Acceptor Molecule for TADF Applications

A common synthetic route to create donor-acceptor molecules for TADF applications is through a nucleophilic aromatic substitution (SNAr) reaction, followed by a coupling reaction.

Step 1: Nucleophilic Aromatic Substitution

This step involves the reaction of this compound with a suitable donor molecule, such as a carbazole derivative.

  • Materials:

    • This compound

    • Carbazole (or a derivative)

    • Potassium carbonate (K2CO3) or Sodium hydride (NaH) as a base

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Procedure:

    • In a nitrogen-purged flask, dissolve the carbazole derivative in the anhydrous solvent.

    • Add the base (e.g., K2CO3) and stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to a temperature between 80°C and 150°C and monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

    • Filter the precipitate, wash it with water and methanol, and dry it under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

This step can be used to further functionalize the molecule with additional donor groups.

  • Materials:

    • Product from Step 1

    • A secondary amine donor

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous toluene or dioxane as solvent

  • Procedure:

    • In a nitrogen-purged flask, combine the product from Step 1, the secondary amine, the palladium catalyst, the ligand, and the base.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

As there is no specific quantitative data available for organic electronic devices based on this compound, the following table provides a template for how such data would be presented.

Material IDDevice ArchitectureHOMO (eV)LUMO (eV)Max. EQE (%)Max. Luminance (cd/m²)CIE (x, y)
[Sample ID] ITO/HTL/EML/ETL/LiF/Al

Table 1: Template for Electroluminescence Performance Data of OLEDs.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and fabrication of an organic light-emitting diode.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing Start Starting Materials (this compound, Donor Molecules) Reaction Chemical Reaction (e.g., S N Ar, Cross-Coupling) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, EA) Purification->Characterization Substrate Substrate Cleaning (ITO-coated glass) Characterization->Substrate Deposition Layer Deposition (Spin-coating or Thermal Evaporation) Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Measurement Electroluminescence Measurement Encapsulation->EL_Measurement IVL_Characteristics I-V-L Characteristics EL_Measurement->IVL_Characteristics

Caption: General workflow from material synthesis to device testing.

This compound presents a promising, yet underexplored, platform for the development of novel materials for organic electronics. The principles of molecular design that have been successfully applied to other benzophenone derivatives, particularly in the realm of TADF emitters, suggest that materials derived from the 3,4-difluoro isomer could exhibit valuable electronic and photophysical properties. However, a significant gap in the scientific literature exists regarding the synthesis, characterization, and application of such materials. Further research is required to synthesize and evaluate materials based on this compound to ascertain their true potential in advancing the field of organic electronics. The protocols and frameworks provided herein offer a starting point for such exploratory research.

References

The Versatility of 3,4-Difluorobenzophenone: A Precursor for Potent Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

3,4-Difluorobenzophenone is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. The presence of two fluorine atoms on one of the phenyl rings significantly influences the electronic properties and metabolic stability of its derivatives, making it an attractive scaffold for medicinal chemists. This document provides detailed application notes on the use of this compound as a precursor for antimicrobial and kinase inhibitor discovery, complete with experimental protocols and data presented for easy reference.

I. Application in Antimicrobial Drug Discovery: Synthesis of Novel Hydrazone Derivatives

Derivatives of this compound have shown promise as potent antimicrobial agents. In particular, the synthesis of pyrazole-hydrazone derivatives incorporating the 3,4-difluorophenyl moiety has yielded compounds with significant activity against various bacterial strains. These compounds are of interest for their potential to combat antibiotic-resistant bacteria.

Quantitative Data: Antimicrobial Activity of 3,4-Difluorophenyl-Containing Pyrazole-Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound IDDerivative ClassS. aureus (MIC µg/mL)MRSA (MIC µg/mL)B. subtilis (MIC µg/mL)A. baumannii (MIC µg/mL)
6a Phenyl hydrazone2525256.25
6b ortho-Fluoro phenyl hydrazone12.512.512.56.25
6c meta-Fluoro phenyl hydrazone12.512.512.56.25

Data adapted from studies on 3,4-difluorophenyl derived pyrazole aldehydes which are closely related to this compound.

Experimental Protocol: Synthesis of 4-(3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic acid hydrazones

This protocol describes a representative synthesis of antimicrobial hydrazone derivatives, adapted from known procedures for aromatic ketones.

Step 1: Synthesis of 3,4-Difluorophenyl-containing Pyrazole Aldehyde (Intermediate)

A mixture of a 3,4-difluorophenyl-substituted acetylenic ketone (derived from this compound) and a hydrazine derivative is refluxed in ethanol with a catalytic amount of acetic acid. The resulting pyrazole is then formylated using a Vilsmeier-Haack reaction (POCl₃/DMF) to yield the pyrazole aldehyde intermediate.

Step 2: Synthesis of Hydrazone Derivatives

  • To a solution of the pyrazole aldehyde intermediate (1 mmol) in ethanol (20 mL), add the desired hydrazine derivative (1.2 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Hydrazone-based antimicrobial compounds are believed to exert their effect through multiple mechanisms, with a prominent theory being the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to this enzyme, the hydrazone derivatives can disrupt these vital cellular processes, leading to bacterial cell death.

antimicrobial_mechanism Hydrazone_Derivative 3,4-Difluorophenyl Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase Hydrazone_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Proposed mechanism of antimicrobial action.

II. Application in Kinase Inhibitor Discovery

The benzophenone scaffold is a well-established pharmacophore in the development of kinase inhibitors. The 3,4-difluoro substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases. One such target of significant interest is the p38 MAP kinase, which is implicated in inflammatory diseases.

Experimental Workflow: Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound typically involves a multi-step process to build a heterocyclic core that can effectively interact with the ATP-binding site of the target kinase.

kinase_inhibitor_workflow start This compound step1 Functional Group Interconversion (e.g., Reduction, Halogenation) start->step1 step2 Cyclization to form Heterocyclic Core step1->step2 step3 Side Chain Introduction (Suzuki, Buchwald-Hartwig, etc.) step2->step3 final_product Final Kinase Inhibitor step3->final_product

General workflow for kinase inhibitor synthesis.

Signaling Pathway: p38 MAP Kinase in Inflammation

The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors derived from this compound can potentially block this pathway, thereby reducing inflammation.

p38_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production Induces Inhibitor This compound -based Inhibitor Inhibitor->p38_MAPK Inhibits

p38 MAP kinase signaling pathway in inflammation.

Disclaimer: The experimental protocols provided are intended as a general guide and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Photochemical Reactions of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting photochemical reactions with 3,4-difluorobenzophenone. This fluorinated aromatic ketone is a valuable compound in photochemical research and organic synthesis, serving as a photoinitiator and a building block for complex molecules.[1] The protocols outlined below are based on established photochemical reaction principles for benzophenone and its derivatives.

Introduction to Photochemical Reactions of Benzophenones

Benzophenones are well-studied chromophores that undergo several key photochemical reactions upon excitation with UV light. The primary processes include the Norrish Type I and Type II reactions, as well as photoreduction.[2][3] For this compound, the presence of aromatic C-H bonds and the reactivity of the carbonyl group make it a candidate for Norrish Type II reactions and photoreduction in appropriate solvents.

Norrish Type I and Type II Reactions:

  • Norrish Type I: This reaction involves the cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, forming two radical intermediates.[2][3]

  • Norrish Type II: This intramolecular reaction occurs when the excited carbonyl group abstracts a hydrogen atom from the γ-position of a side chain, leading to the formation of a 1,4-biradical.[3] This biradical can then either cyclize to form a cyclobutanol derivative or cleave to yield an enol and an alkene.[4]

Photoreduction: In the presence of a hydrogen-donating solvent, such as isopropanol or ethanol, excited benzophenone can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol. This process is a classic example of a photochemical reduction.[5]

Experimental Protocols

Protocol 1: General Photochemical Reaction Setup (Norrish Type II)

This protocol is a general procedure for carrying out photochemical reactions with this compound in a solution phase and can be adapted for various hydrogen-donating solvents to favor Norrish Type II type reactions or photoreduction.

Materials:

  • This compound

  • Anhydrous methanol (or other suitable solvent, e.g., isopropanol, acetonitrile)

  • High-purity argon or nitrogen gas

  • Pyrex® glass tubes or a quartz reaction vessel

  • Rayonet photochemical reactor or a similar UV lamp setup (e.g., medium-pressure mercury lamp with a Pyrex filter to select wavelengths > 290 nm)

  • Magnetic stirrer and stir bars

  • Standard organic workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent. A typical concentration is in the range of 0.01 to 0.1 M. For example, dissolve 218 mg (1.0 mmol) of this compound in 100 mL of methanol.

  • Degassing: Transfer the solution to a Pyrex tube or the reaction vessel. Degas the solution for at least 30 minutes by bubbling a gentle stream of argon or nitrogen gas through it. This is crucial to remove dissolved oxygen, which can quench the excited triplet state of the ketone.[2]

  • Irradiation: Place the reaction vessel in the photochemical reactor. Irradiate the solution with a suitable UV lamp. For benzophenones, lamps emitting around 300-360 nm are commonly used.[2] The reaction time will vary depending on the specific reaction, concentration, and light intensity, and should be monitored. A typical irradiation time can be several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[2]

Protocol 2: Photoreduction to 3,4,3',4'-Tetrafluorobenzopinacol

This protocol specifically aims for the photoreductive dimerization of this compound to its corresponding pinacol.

Materials:

  • This compound

  • Isopropyl alcohol or ethanol

  • A drop of glacial acetic acid (optional, to prevent base-catalyzed side reactions)

  • Quartz or Pyrex® reaction vessel

  • Sunlight or a UV lamp

Procedure:

  • Solution Preparation: Dissolve approximately 2 g of this compound in 20-30 mL of isopropyl alcohol or ethanol in a reaction vessel. Gentle warming may be required to fully dissolve the solid.

  • Acidification (Optional): Add one drop of glacial acetic acid to the solution.

  • Irradiation: Seal the reaction vessel and expose it to a strong source of UV light. This can be direct sunlight for several days or a UV lamp in a photochemical reactor. The formation of a white precipitate (the benzopinacol) indicates the progress of the reaction.

  • Isolation of Product: Once a significant amount of precipitate has formed, cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the carbonyl peak in the IR spectrum and the appearance of a hydroxyl peak are indicative of the reaction's success.

Quantitative Data

The photoreduction of benzophenone derivatives is known to be influenced by the nature and position of substituents on the aromatic rings. For instance, a study on the photoreduction kinetics of various benzophenone derivatives in acetonitrile with isopropyl alcohol showed a significant dependence of the reaction rate on the ring substitution, which affects the stability of the resulting ketyl radicals.[7]

Table 1: Illustrative Photophysical and Kinetic Data for Substituted Benzophenones

CompoundAbsorption Max (nm)Phosphorescence Max (nm)Triplet State Energy (kcal/mol)Photoreduction Rate Coefficient (M⁻¹s⁻¹)
Benzophenone~340~450~69Varies with solvent
Di-para-methoxybenzophenone~320~460~68Slower than benzophenone
Di-para-trifluoromethylbenzophenone~350~450~69Faster than benzophenone

Note: This table provides generalized data for illustrative purposes based on the trends described in the literature[7]. Actual values for this compound would need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_solution Prepare solution of This compound degas Degas solution with Ar or N2 prep_solution->degas irradiate Irradiate with UV light (e.g., 300-360 nm) degas->irradiate monitor Monitor reaction (TLC, GC, HPLC) irradiate->monitor concentrate Concentrate solution (Rotary Evaporator) monitor->concentrate Reaction complete purify Purify product (Column Chromatography) concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for photochemical reactions.

norrish_type_ii ketone This compound (Ground State) excited_ketone Excited State Ketone (Singlet or Triplet) ketone->excited_ketone hν (UV light) biradical 1,4-Biradical Intermediate excited_ketone->biradical γ-Hydrogen Abstraction cyclobutanol Cyclobutanol Derivative biradical->cyclobutanol Cyclization enol Enol + Alkene biradical->enol Cleavage

Caption: Norrish Type II reaction pathway.

photoreduction ketone This compound (Ground State) excited_ketone Excited State Ketone (Triplet State) ketone->excited_ketone hν (UV light) solvent Hydrogen-donating Solvent (e.g., Isopropanol) ketyl_radical Ketyl Radical excited_ketone->ketyl_radical Hydrogen Abstraction excited_ketone:e->ketyl_radical:w solvent_radical Solvent Radical pinacol 3,4,3',4'-Tetrafluorobenzopinacol ketyl_radical->pinacol Dimerization

Caption: Photoreduction of this compound to its pinacol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing reaction yields and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include the relatively low reactivity of the 1,2-difluorobenzene starting material, the potential for the formation of unwanted isomers, and difficulties in product purification. The two fluorine atoms in the ortho position on 1,2-difluorobenzene deactivate the ring, making the reaction less efficient than with other isomers.[1]

Q3: What are the expected side products in this reaction?

A3: The main side products are other isomers of difluorobenzophenone, which can arise from the acylation at different positions on the 1,2-difluorobenzene ring. The formation of these isomers can be influenced by reaction conditions such as temperature and catalyst concentration.

Q4: How can I purify the crude this compound product?

A4: Purification can be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[2][3][4] Column chromatography using silica gel is effective for separating the desired product from isomeric impurities.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated.- Ensure all glassware is thoroughly dried before use.- Use fresh, anhydrous aluminum chloride.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[2]
2. Low Reactivity of Starting Material: 1,2-difluorobenzene is deactivated towards electrophilic aromatic substitution.[1]- Use a higher reaction temperature to increase the reaction rate.- Increase the reaction time to allow for complete conversion.- Consider using a more reactive acylating agent or a stronger Lewis acid catalyst, but be mindful of potential side reactions.
3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- If the reaction is stalled, consider cautiously increasing the temperature or extending the reaction time.[2]
Formation of Multiple Products (Isomers) 1. Non-optimal Reaction Temperature: Temperature can influence the regioselectivity of the acylation.- Conduct small-scale experiments to determine the optimal temperature for maximizing the yield of the desired 3,4-isomer.- Generally, lower temperatures favor the formation of the para-substituted product, though this may also decrease the overall reaction rate.
2. Incorrect Stoichiometry: An excess of the catalyst or acylating agent can sometimes lead to side reactions.- Carefully control the molar ratios of the reactants and catalyst. A 1:1 ratio of 1,2-difluorobenzene to benzoyl chloride with a slight excess of the Lewis acid is a common starting point.
Difficult Product Purification 1. Presence of Close-Boiling or Co-crystallizing Impurities: Isomeric byproducts can be difficult to separate.- For recrystallization, experiment with different solvent systems to find one that provides good separation. A solvent pair (e.g., hexane/ethyl acetate) can be effective.[3][4]- If recrystallization is ineffective, use column chromatography with a suitable eluent system to separate the isomers. Monitor fractions by TLC or GC.[4]
2. Oily Product Instead of Crystals: The product may not crystallize well from the chosen solvent.- Ensure the crude product is sufficiently pure before attempting recrystallization; an initial purification by column chromatography may be necessary.[4]- Try different recrystallization solvents or solvent combinations.[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions for their specific setup.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1,2-difluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40°C for DCM) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation to produce difluorobenzophenone isomers. Note that specific yields for this compound are not widely reported and will require experimental optimization.

ParameterFriedel-Crafts Acylation of Fluorobenzene (for 4,4'-isomer)Friedel-Crafts Acylation of 1,2-Difluorobenzene (Expected)
Starting Materials Fluorobenzene, 4-Fluorobenzoyl chloride1,2-Difluorobenzene, Benzoyl chloride
Catalyst Aluminum ChlorideAluminum Chloride
Solvent Petroleum Ether or DichloromethaneDichloromethane, Carbon Disulfide, or neat
Reaction Temperature 0-25 °C[2]Likely higher than for the 4,4'-isomer due to lower reactivity
Reported Yield Up to 91% (for 4,4'-isomer)[2]Expected to be lower than for the 4,4'-isomer
Purity >99% after recrystallization (for 4,4'-isomer)[5]Dependent on effective purification

Mandatory Visualizations

Friedel-Crafts Acylation Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 1,2-Difluorobenzene 1,2-Difluorobenzene 3,4-DFBP This compound 1,2-Difluorobenzene->3,4-DFBP + Acylium Ion Benzoyl_chloride Benzoyl Chloride Acylium_ion Acylium Ion Intermediate Benzoyl_chloride->Acylium_ion + AlCl3 AlCl3 AlCl3 (Catalyst) HCl HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis issue Low Yield or Impurities? start->issue check_catalyst Check Catalyst Activity (Anhydrous Conditions) issue->check_catalyst Yes success Successful Synthesis issue->success No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_catalyst->optimize_conditions purification Improve Purification (Recrystallization/Chromatography) optimize_conditions->purification purification->success failure Re-evaluate Strategy purification->failure

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Challenges in the Friedel-Crafts synthesis of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 3,4-Difluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts synthesis of this compound so challenging?

The synthesis of this compound via Friedel-Crafts acylation of 1,2-difluorobenzene is particularly difficult due to the electronic properties of the starting material. The two electron-withdrawing fluorine atoms strongly deactivate the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.

Q2: What is the expected regioselectivity for the acylation of 1,2-difluorobenzene?

The fluorine atoms are ortho- and para-directing activators (by resonance) but deactivators overall (by induction). In the case of 1,2-difluorobenzene, the incoming electrophile (the benzoyl group) is expected to primarily add at the 4-position, yielding this compound. This is because the 4-position is para to one fluorine and meta to the other, representing a balance of electronic and steric effects. However, the formation of the 2,3-difluorobenzophenone isomer is also possible.

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

No, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is generally required for Friedel-Crafts acylations.[1] The product, this compound, is a ketone that can form a stable complex with the Lewis acid, effectively sequestering it from the reaction mixture.[1]

Q4: What are some common byproducts in this synthesis?

Besides the desired this compound, potential byproducts include the isomeric 2,3-difluorobenzophenone, unreacted starting materials (1,2-difluorobenzene and benzoyl chloride), and potentially polymeric or tar-like substances, especially if the reaction temperature is too high.

Q5: Are there more effective Lewis acids than aluminum chloride for this reaction?

For deactivated substrates like 1,2-difluorobenzene, more potent Lewis acids or Brønsted acids may be more effective. These include trifluoromethanesulfonic acid (triflic acid) and metal triflates such as hafnium triflate (Hf(OTf)₄) or ytterbium triflate (Yb(OTf)₃).[2][3] These stronger catalysts can better promote the formation of the acylium ion and overcome the high activation energy of the reaction.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Deactivated Substrate 1,2-difluorobenzene is highly deactivated. Consider using a more potent Lewis acid like triflic acid or a metal triflate.[2][3] You may also need to employ higher reaction temperatures and longer reaction times.
Inactive Catalyst Lewis acids like aluminum chloride are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use fresh, anhydrous reagents and solvents. The catalyst should be a fine, free-flowing powder.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is necessary as it forms a complex with the ketone product.[1] Consider using a slight excess (e.g., 1.1 to 1.3 equivalents) of the catalyst.
Low Reaction Temperature While starting the reaction at a low temperature is good practice to control the initial exotherm, the reaction with a deactivated substrate may require heating to proceed. Monitor the reaction by TLC or GC and consider gradually increasing the temperature.
Poor Quality Reagents Ensure the purity of 1,2-difluorobenzene, benzoyl chloride, and the solvent. Impurities can interfere with the catalyst and the reaction.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Isomer Formation The formation of 2,3-difluorobenzophenone alongside the desired 3,4-isomer is possible. The choice of solvent can influence regioselectivity.[4] Experiment with different solvents (e.g., nitrobenzene, carbon disulfide) to optimize for the desired isomer.
Side Reactions High reaction temperatures can lead to the formation of tar-like substances. Maintain careful temperature control and avoid excessive heating.
Difficult Product Isolation
Potential Cause Troubleshooting Steps
Emulsion During Workup When quenching the reaction with water or dilute acid, emulsions can form, complicating the separation of aqueous and organic layers. To mitigate this, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. The addition of brine can also help break emulsions.
Co-eluting Isomers The isomers of difluorobenzophenone may have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and potentially the use of high-performance liquid chromatography (HPLC) may be necessary for complete separation.

Experimental Protocols

Adapted Protocol for Friedel-Crafts Synthesis of this compound

Disclaimer: This is an adapted protocol based on the synthesis of similar compounds. The reaction with 1,2-difluorobenzene is challenging and may require significant optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) or a more potent Lewis acid (e.g., Triflic Acid)

  • Anhydrous 1,2-difluorobenzene

  • Benzoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add the anhydrous Lewis acid (e.g., 1.1 equivalents of AlCl₃).

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane) to the flask to create a slurry.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add 1,2-difluorobenzene (1.0-1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider gently heating the mixture under reflux.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes) to obtain this compound.

Data Presentation

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation

Lewis AcidTypical SubstratesKey AdvantagesKey Disadvantages
AlCl₃ Activated to moderately deactivated arenesCost-effective, widely availableHighly sensitive to moisture, stoichiometric amounts required
FeCl₃ Activated arenesLess moisture-sensitive than AlCl₃, inexpensiveGenerally less reactive than AlCl₃
Triflic Acid (TfOH) Deactivated arenesVery strong Brønsted acid, highly effective for unreactive substrates[3]Corrosive, more expensive
Metal Triflates (e.g., Hf(OTf)₄, Yb(OTf)₃) Deactivated arenesCan be used in catalytic amounts in some cases, recoverable and reusable[2]High cost

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Reagents setup 2. Assemble Reaction Apparatus prep->setup cool 3. Cool to 0-5°C setup->cool add_reagents 4. Add Lewis Acid, Benzoyl Chloride, and 1,2-Difluorobenzene cool->add_reagents react 5. Stir at Room Temp (or Heat) & Monitor add_reagents->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with Dichloromethane quench->extract wash 8. Wash Organic Layers extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify (Chromatography/Recrystallization) dry->purify product product purify->product This compound

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_substrate Substrate & Reagents cluster_conditions Reaction Conditions start Low/No Yield inactive_catalyst Inactive Catalyst (Moisture Exposure) start->inactive_catalyst insufficient_catalyst Insufficient Catalyst (Stoichiometric Amount Needed) start->insufficient_catalyst deactivated_substrate Highly Deactivated Substrate (1,2-Difluorobenzene) start->deactivated_substrate impure_reagents Impure Reagents start->impure_reagents low_temp Reaction Temperature Too Low start->low_temp sol1 sol1 inactive_catalyst->sol1 Use Fresh, Anhydrous Catalyst & Solvents sol2 sol2 insufficient_catalyst->sol2 Use >1.0 Equivalent of Lewis Acid sol3 sol3 deactivated_substrate->sol3 Use Stronger Lewis Acid (e.g., Triflic Acid) and/or Higher Temperature sol4 sol4 impure_reagents->sol4 Purify Starting Materials sol5 sol5 low_temp->sol5 Gently Heat and Monitor Reaction

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3,4-Difluorobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,4-Difluorobenzophenone by recrystallization. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful purification process.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and advanced materials.[1] Achieving high purity of this compound is often critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the polar nature of the ketone functional group and the relatively nonpolar aromatic rings, a mixed solvent system is often effective. A common approach is to use a solvent in which the compound is soluble (e.g., a polar organic solvent like ethanol or acetone) and an anti-solvent in which it is poorly soluble (e.g., water or a nonpolar solvent like hexane).

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 53-57 °C. A sharp melting point within this range is a good indicator of high purity.

Q3: How can I determine the purity of my recrystallized this compound?

A3: Purity can be assessed by several methods. Melting point analysis is a straightforward technique; a sharp melting point close to the literature value suggests high purity. Chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide detailed structural information and identify any residual impurities.

Q4: What are the common impurities in a crude sample of this compound?

A4: Common impurities may include unreacted starting materials from the synthesis (e.g., 1,2-difluorobenzene and benzoyl chloride), byproducts of the reaction, and residual solvents. The nature of impurities will depend on the specific synthetic route employed.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise while stirring or swirling until the solution becomes faintly cloudy (turbid). The cloudiness indicates that the solution is saturated.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the crystallization solvent) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
HexaneNonpolarSparingly SolubleSoluble
TolueneNonpolarSolubleVery Soluble
EthanolPolarModerately SolubleVery Soluble
AcetonePolarSolubleVery Soluble
Ethyl AcetateIntermediateSolubleVery Soluble

Note: This table is based on general principles of solubility for aromatic ketones and should be used as a guide for solvent screening. Experimental verification is recommended.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities.- Add more of the "good" solvent (ethanol in the example) to lower the saturation point and allow cooling to a temperature below the melting point before crystallization begins. - Ensure slow cooling by insulating the flask. - Consider a preliminary purification step if the crude material is highly impure.
Low yield of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. - Wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is not pure. - The solution was cooled too quickly, trapping impurities in the crystal lattice. - The chosen solvent was not appropriate for separating the specific impurities present.- Allow the solution to cool slowly and undisturbed. - Try a different solvent or solvent system. A second recrystallization may be necessary.
Colored impurities remain in the crystals. - The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration insoluble_impurities Remove Insoluble Impurities hot_filtration->insoluble_impurities Yes add_antisolvent Add Anti-Solvent (e.g., Water) until Turbid hot_filtration->add_antisolvent No insoluble_impurities->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Separation of Difluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of difluorobenzophenone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common difluorobenzophenone isomers I might need to separate?

A1: During the synthesis of a specific difluorobenzophenone isomer, other positional isomers are often formed as by-products. For instance, in the industrial synthesis of 4,4'-difluorobenzophenone (4,4'-DFBP), a key precursor for PEEK polymers, the 2,4'-isomer is a common impurity that must be removed.[1][2] Other common isomers include 2,2'-, 3,3'-, and 3,4'-difluorobenzophenone.

Q2: What are the primary methods for separating difluorobenzophenone isomers?

A2: The two most common and effective methods are recrystallization and High-Performance Liquid Chromatography (HPLC). Recrystallization is often used for bulk purification to isolate the desired isomer in high purity, particularly for separating 4,4'-DFBP from 2,4'-DFBP.[1][3] HPLC is a powerful analytical technique for separating a wide range of isomers and can also be scaled for preparative separation.[4][5] Gas chromatography (GC) is also used for purity analysis.[6]

Q3: Can I separate the difluorodiphenylmethane (DFDPM) precursors before oxidation?

A3: Vacuum distillation can be used to separate the DFDPM isomer mixture from other by-products of the initial reaction, but it generally cannot separate the DFDPM isomers (e.g., 4,4'-DFDPM and 2,4'-DFDPM) from each other.[1][2] Therefore, the separation is typically performed after the oxidation step on the difluorobenzophenone isomers.

Q4: How can I confirm the identity of each separated isomer peak from my HPLC?

A4: The most definitive method is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information for each peak. Alternatively, if pure standards of the individual isomers are available, they can be injected separately to compare retention times and confirm the identity of each peak in your mixture.

Troubleshooting Guides

Guide 1: Recrystallization Issues

Problem: I am trying to purify 4,4'-difluorobenzophenone by recrystallization, but the purity is not improving.

Potential CauseSuggested Solution
Incorrect Solvent System For separating 4,4'-DFBP from its isomers, a mixture of acetic acid and water is highly effective and economically advantageous.[1] Methanol is also reported as a suitable solvent for recrystallizing 4,4'-DFBP.[6]
Insufficient Recrystallization Cycles A single recrystallization may not be sufficient. A crude product of ~95% purity can be improved to ≥99.5% by performing a total of three recrystallization cycles.[1]
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize yield.
Impure Starting Material The crude product may contain significant amounts of non-isomeric impurities. Consider a pre-purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
Guide 2: HPLC Separation Issues

Problem: My HPLC analysis of difluorobenzophenone isomers shows poor peak resolution or shape.

This troubleshooting workflow can help diagnose and solve common HPLC separation problems.

start Poor Isomer Separation p_resolution Poor Resolution (Peaks Overlapping) start->p_resolution p_shape Poor Peak Shape (Tailing or Fronting) start->p_shape p_pressure High Backpressure start->p_pressure s_resolution1 Optimize Mobile Phase: - Adjust Acetonitrile/Water ratio - Change acid modifier (e.g., Formic vs. Phosphoric) p_resolution->s_resolution1 Primary Action s_resolution2 Try a Different Stationary Phase (e.g., Phenyl-based column for aromatic selectivity) p_resolution->s_resolution2 If Unresolved s_shape1 Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent p_shape->s_shape1 s_shape2 Reduce Sample Concentration to Avoid Overloading p_shape->s_shape2 s_pressure1 Filter Sample and Mobile Phase (0.2 or 0.45 µm filter) p_pressure->s_pressure1 s_pressure2 Backflush Column (Disconnect from detector first) p_pressure->s_pressure2

Caption: Troubleshooting flowchart for HPLC isomer separation.

Data & Experimental Protocols

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Difluorobenzophenone Isomers

IsomerColumnMobile PhaseDetectionReference
2,2'-DifluorobenzophenoneNewcrom R1Acetonitrile (MeCN) and water with phosphoric acid.UV (e.g., 254 nm)[5]
2,4'-DifluorobenzophenoneNewcrom R1Acetonitrile (MeCN) and water with phosphoric acid.UV (e.g., 254 nm)[4]
4,4'-DifluorobenzophenoneNewcrom R1Acetonitrile (MeCN) and water with phosphoric acid.UV (e.g., 254 nm)[7]
Note: For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[4][5][7]

Table 2: Physical Properties and Recrystallization Solvents

IsomerCAS NumberMelting Point (°C)Recommended Recrystallization Solvent(s)
2,2'-Difluorobenzophenone342-23-4N/AN/A
2,4'-Difluorobenzophenone342-25-6N/AHexane, Ethanol[3][8]
3,3'-Difluorobenzophenone345-70-059-61N/A
4,4'-Difluorobenzophenone345-92-6107.5 - 108.5Acetic Acid / Water, Methanol, Ethanol, Petroleum Ether[1][3][6][9]
Experimental Protocols

Protocol 1: Bulk Purification of 4,4'-Difluorobenzophenone by Recrystallization

This protocol is based on methods described for achieving high-purity 4,4'-DFBP.[1]

  • Dissolution: In a suitable flask, mix the crude difluorobenzophenone isomer mixture with 1.5 times its mass of a 9:1 mixture of acetic acid and water.

  • Heating: Heat the mixture with stirring. The solution should become homogeneous at approximately 80-90°C.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. A crystal slurry will form. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Filter the crystals using a Büchner funnel (suction filtering).

  • Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold water or the cold recrystallization solvent).

  • Drying: Dry the purified crystals in a vacuum oven at 90°C until a constant weight is achieved.[1]

  • Repeat (Optional): For higher purity, repeat the recrystallization process. Up to three cycles may be needed to achieve >99.5% purity.[1]

Protocol 2: General HPLC Method for Isomer Analysis

This protocol provides a starting point for developing a reverse-phase HPLC method for analyzing difluorobenzophenone isomers.[4][5][7]

  • Column: Use a C18 or similar reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Elution (Starting Point):

    • Time 0 min: 60% A, 40% B

    • Time 15 min: 10% A, 90% B

    • Time 17 min: 10% A, 90% B

    • Time 18 min: 60% A, 40% B

    • Time 25 min: 60% A, 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the initial mobile phase (60:40 Water:MeCN) or in pure MeCN and dilute. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Optimization: Adjust the gradient slope, initial/final solvent percentages, and acid modifier to achieve baseline separation of all isomers.

Workflow & Logic Diagrams

cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage start Fluorobenzene + Formaldehyde/Fluorobenzoyl Chloride reaction Friedel-Crafts or Two-Step Synthesis start->reaction oxidation Oxidation Step (if required) reaction->oxidation mixture Crude Mixture: DFBP Isomers + By-products oxidation->mixture recryst Bulk Purification: Recrystallization mixture->recryst hplc Analytical Separation: HPLC / GC mixture->hplc recryst->hplc pure_prod High-Purity Target Isomer recryst->pure_prod analysis Purity & Isomer Ratio Quantification hplc->analysis

Caption: General experimental workflow from synthesis to purification.

References

Minimizing side-product formation in 3,4-Difluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3,4-Difluorobenzophenone.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low product yield is a common issue in the Friedel-Crafts acylation of 1,2-difluorobenzene due to the deactivating nature of the fluorine atoms. Here are potential causes and solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: While initial cooling is necessary to control the exothermic reaction, the mixture may require warming to room temperature or gentle heating under reflux (e.g., 60°C) to proceed to completion.[1]
Suboptimal Catalyst Activity - Catalyst Quality: Use fresh, anhydrous aluminum chloride (AlCl₃). Exposure to moisture will deactivate the catalyst. - Catalyst Amount: A stoichiometric amount or even a slight excess of AlCl₃ is often required because it complexes with the ketone product.[2]
Loss of Product During Workup - Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. - Extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for thorough extraction of the product from the aqueous layer. Perform multiple extractions to maximize recovery.[3]
Problem 2: High Levels of Isomeric Impurities

The primary side products in the synthesis of this compound are its positional isomers, such as 2,3-Difluorobenzophenone. The formation of these isomers is influenced by the regioselectivity of the Friedel-Crafts acylation on the 1,2-difluorobenzene ring.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature - Temperature Control: Maintain a low temperature (e.g., 0-5°C) during the initial addition of benzoyl chloride to enhance regioselectivity. Higher temperatures can lead to the formation of undesired isomers.
Inefficient Purification - Recrystallization: Utilize a suitable solvent system for recrystallization. Ethanol, hexane, or a mixture of methanol and water can be effective in selectively crystallizing the desired 3,4-isomer.[3][4] - Column Chromatography: For difficult separations, flash column chromatography using silica gel can be employed. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the isomers.[5]

Experimental Workflow for Minimizing Side Products

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Reactants (1,2-difluorobenzene, benzoyl chloride) add_reactants Slowly Add Benzoyl Chloride to 1,2-difluorobenzene and AlCl₃ at 0-5°C prep_reactants->add_reactants prep_catalyst Use Fresh, Anhydrous AlCl₃ prep_catalyst->add_reactants stir Stir at Room Temperature or Gentle Reflux add_reactants->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Ice/HCl monitor->quench If complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify via Recrystallization or Chromatography dry->purify

Caption: A general workflow for the synthesis of this compound, emphasizing steps to minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6]

Q2: What are the main side products to expect in this synthesis?

The primary side products are positional isomers of this compound, such as 2,3-Difluorobenzophenone. The formation of these isomers is due to competing electrophilic aromatic substitution at different positions on the 1,2-difluorobenzene ring.

Q3: How can I improve the regioselectivity of the reaction to favor the 3,4-isomer?

Controlling the reaction temperature is crucial. Maintaining a low temperature (0-5°C) during the addition of the acylating agent can enhance the selectivity for the desired 3,4-isomer. Additionally, the choice of solvent can influence selectivity, with non-polar solvents like petroleum ether or dichloromethane being common choices.

Q4: My crude product is an oil/low-melting solid, making recrystallization difficult. What should I do?

If the crude product does not solidify easily, it likely contains a significant amount of isomeric impurities which can lower the melting point. In this case, purification by column chromatography is the recommended next step to separate the isomers before attempting recrystallization of the enriched this compound fractions.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction and identifying and quantifying the desired product and any isomeric impurities in the crude mixture and final product.[7]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, especially for compounds that may not be suitable for GC analysis.[8]

Troubleshooting Logic Diagram

G start Synthesis Issue low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities low_yield->high_impurities No incomplete_rxn Check Reaction Time/Temp low_yield->incomplete_rxn Yes catalyst_issue Use Fresh Anhydrous AlCl₃ low_yield->catalyst_issue Yes workup_loss Optimize Extraction low_yield->workup_loss Yes temp_control Lower Reaction Temperature high_impurities->temp_control Yes purification_method Optimize Purification (Recrystallization/Chromatography) high_impurities->purification_method Yes end Improved Synthesis high_impurities->end No incomplete_rxn->end catalyst_issue->end workup_loss->end temp_control->end purification_method->end

Caption: A decision-making flowchart for troubleshooting common problems in this compound synthesis.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,2-Difluorobenzene

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5°C using an ice bath and purge the flask with nitrogen.

  • Addition of Reactants: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add 1,2-difluorobenzene (1.2 equivalents) to the reaction flask.

  • Slowly add the benzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by flash column chromatography.

References

Troubleshooting low photoinitiation efficiency with 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Difluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use as a photoinitiator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

A1: this compound is a fluorinated aromatic ketone that primarily functions as a Type II photoinitiator.[1][2] In this role, it is used to initiate photopolymerization reactions upon exposure to ultraviolet (UV) light.[1] It is particularly utilized in UV-curable coatings, adhesives, and in the broader field of polymer chemistry.[1]

Q2: How does this compound initiate polymerization?

A2: As a Type II photoinitiator, this compound requires a co-initiator or synergist, typically a tertiary amine, to efficiently generate free radicals.[3][4][5] The process involves the following steps:

  • Photoexcitation: The benzophenone molecule absorbs UV light, promoting it to an excited singlet state.

  • Intersystem Crossing: It then undergoes efficient intersystem crossing to a more stable triplet state. For the parent benzophenone molecule, the quantum yield for this process is close to 100%.[6]

  • Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).[4]

  • Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is primarily responsible for initiating the polymerization of monomers like acrylates.[5]

Q3: What are the key photochemical properties of this compound?

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85118-07-6[1][9][10]
Molecular Formula C₁₃H₈F₂O[1][9][10]
Molecular Weight 218.20 g/mol [9][10]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 53 - 57 °C[1]

Troubleshooting Low Photoinitiation Efficiency

Low photoinitiation efficiency can manifest as incomplete curing, slow reaction rates, or tacky surfaces. The following guide provides a systematic approach to troubleshooting these issues.

Issue 1: Incomplete or Slow Polymerization

Potential Cause Recommended Solution
Mismatch between UV Lamp and Photoinitiator Absorption Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. Benzophenone derivatives typically absorb in the UVA and UVB range.
Insufficient Light Intensity Increase the intensity of the UV source or decrease the distance between the lamp and the sample. Higher light intensity generates more radicals, which can help overcome inhibition effects.[11]
Incorrect Photoinitiator Concentration Optimize the concentration of this compound. Too low a concentration will generate an insufficient number of radicals. Too high a concentration can lead to inner filter effects, where the surface absorbs too much light, preventing it from penetrating the bulk of the sample.
Inadequate Co-initiator Type or Concentration Ensure a suitable tertiary amine co-initiator is used. The concentration of the co-initiator is also critical and often used in a 1:1 or 2:1 molar ratio with the photoinitiator.
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization.[12] It reacts with the initiating radicals to form less reactive peroxy radicals, which can terminate the polymerization chain.[4] This is often the cause of a tacky surface.[11] To mitigate this, perform the polymerization under an inert atmosphere (e.g., nitrogen or argon), increase the light intensity, or use a higher concentration of the photoinitiator/co-initiator system to consume the dissolved oxygen more rapidly.[11][13]

Issue 2: Yellowing of the Cured Polymer

Potential Cause Recommended Solution
Photoinitiator Byproducts Benzophenone-based photoinitiators can sometimes lead to yellowing in the final cured product, a tendency that can be exacerbated by the presence of amine co-initiators.[14]
Excessive Photoinitiator Concentration Reduce the concentration of this compound to the minimum effective level.

Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound and Co-initiator

This protocol uses Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the monomer's reactive groups (e.g., acrylate C=C bonds) as a measure of polymerization rate.

Materials:

  • This compound

  • Tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA))

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA))

  • FTIR spectrometer with a UV light source attachment

Procedure:

  • Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1, 2, 3 wt%) while keeping the co-initiator concentration constant (e.g., 2 wt%).

  • Prepare a second series of formulations with a fixed concentration of this compound (e.g., 2 wt%) and varying concentrations of the co-initiator (e.g., 0.5, 1, 2, 3 wt%).

  • Place a small drop of the formulation between two KBr pellets.

  • Place the sample in the FTIR spectrometer and record a baseline spectrum.

  • Expose the sample to a UV light source of a known intensity.

  • Continuously record FTIR spectra at set time intervals during the UV exposure.

  • Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹ and 810 cm⁻¹).

  • Calculate the degree of conversion over time for each formulation.

  • Plot the degree of conversion versus time to determine the polymerization rate for each concentration. The optimal concentrations will yield the fastest polymerization rate and the highest final conversion.

Table 2: Example of Experimental Design for Optimization

FormulationThis compound (wt%)Co-initiator (wt%)Monomer (wt%)
Series 1
1A0.52.097.5
1B1.02.097.0
1C2.02.096.0
1D3.02.095.0
Series 2
2A2.00.597.5
2B2.01.097.0
2C2.02.096.0
2D2.03.095.0

Visualizations

G cluster_initiation Photoinitiation Mechanism PI This compound (Ground State) PI_excited Excited Triplet State PI* PI->PI_excited UV Light (hν) Radicals Ketyl Radical + Alkylamino Radical PI_excited->Radicals Hydrogen Abstraction CoI Tertiary Amine (R3N) CoI->Radicals Polymer Polymer Chain Radicals->Polymer Initiation Monomer Monomer Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Low Curing Efficiency Check_Spectrum Spectrum Mismatch? Start->Check_Spectrum Check_Intensity Low Light Intensity? Check_Spectrum->Check_Intensity No Solution_Spectrum Match Lamp to PI Check_Spectrum->Solution_Spectrum Yes Check_Conc Incorrect PI/CoI Concentration? Check_Intensity->Check_Conc No Solution_Intensity Increase Intensity Check_Intensity->Solution_Intensity Yes Check_O2 Oxygen Inhibition? Check_Conc->Check_O2 No Solution_Conc Optimize Concentrations Check_Conc->Solution_Conc Yes Solution_O2 Use Inert Atmosphere Check_O2->Solution_O2 Yes

Caption: Troubleshooting workflow for low photoinitiation efficiency.

References

Improving the solubility of PEEK analogues using difluorobenzophenone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of Poly(ether ether ketone) (PEEK) analogues through the use of difluorobenzophenone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of standard PEEK a challenge for certain applications? A1: Standard PEEK is a semi-crystalline thermoplastic known for its exceptional resistance to solvents, heat, and radiation.[1] However, this high crystallinity and chemical robustness result in very limited solubility in common organic solvents, making it difficult to process and characterize using techniques that require dissolution.[1][2]

Q2: How does using difluorobenzophenone isomers improve the solubility of PEEK analogues? A2: Incorporating isomers like 3,5-difluorobenzophenone or 2,4-difluorobenzophenone into the polymer backbone disrupts the structural regularity and symmetry seen in traditional PEEK (which uses 4,4'-difluorobenzophenone).[3][4] This disruption hinders the polymer chains from packing efficiently, reducing crystallinity and leading to more amorphous polymers.[4] Amorphous polymers generally exhibit significantly higher solubility in common organic solvents.[4]

Q3: What are the key monomers used in synthesizing these more soluble PEEK analogues? A3: The synthesis is typically a nucleophilic aromatic substitution polycondensation reaction involving:

  • An electrophilic component: A combination of 4,4'-difluorobenzophenone and its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone.[3]

  • A nucleophilic component: A bisphenol, most commonly hydroquinone.[3][5]

  • A weak base: Anhydrous potassium carbonate or sodium carbonate is used to deprotonate the hydroquinone in situ.[5][6]

  • A high-boiling aprotic polar solvent: Diphenyl sulfone is commonly used.[6][7]

Q4: What impact do the different difluorobenzophenone isomers have on the final polymer properties? A4: The choice and ratio of isomers significantly affect the polymer's properties:

  • 2,4-difluorobenzophenone: Incorporating this isomer tends to create completely amorphous PEEK analogues, which are soluble in a wide range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylacetamide (DMAc).[4]

  • 3,5-difluorobenzophenone: This isomer can produce semi-crystalline polymers that are also soluble in many common organic solvents.[3][4]

  • 4,4'-difluorobenzophenone: Increasing the percentage of the standard 4,4'-isomer in copolymers leads to higher crystallinity and decreased solubility.[3][4]

Q5: What are the typical thermal properties of these soluble PEEK analogues? A5: The thermal properties vary with the specific monomer composition. For analogues synthesized with 3,5- and 2,4-difluorobenzophenone, glass transition temperatures (Tg) typically range from 86°C to 152°C.[3] The 5% weight loss temperatures (Td 5%) are generally between 330°C and 500°C, indicating good thermal stability.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Polymer Molecular Weight 1. Impure monomers or solvent. 2. Non-stoichiometric ratio of monomers. 3. Presence of moisture in the reaction. 4. Insufficient reaction time or temperature.1. Recrystallize monomers and distill the solvent before use. 2. Ensure precise weighing and molar equivalence of nucleophilic and electrophilic monomers. 3. Thoroughly dry all glassware and reagents. Maintain a continuous flow of inert gas (e.g., nitrogen) throughout the reaction.[5] 4. Optimize the reaction temperature profile and extend the final high-temperature step to drive the polymerization to completion.[5]
Poor Solubility of the Final Polymer 1. Higher than intended ratio of 4,4'-difluorobenzophenone. 2. The polymer is semi-crystalline. 3. Incomplete reaction leading to a mixture of oligomers and polymer.1. Re-evaluate the monomer feed ratios. The solubility of copolymers decreases as the percentage of 4,4'-difluorobenzophenone increases.[3][4] 2. Test solubility in a wider range of solvents, including chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMAc, NMP, THF).[4][8] Gentle heating may aid dissolution. 3. Characterize the molecular weight distribution using Size Exclusion Chromatography (SEC) to check for a high dispersity or multiple peaks.
Formation of Cyclic Species/Oligomers This is a common side reaction in polycondensation reactions, particularly under certain reaction conditions.1. Adjust reaction conditions; this formation can often be minimized by a judicious choice of reaction parameters.[3] 2. Remove cyclic species by precipitating the polymer solution into a non-solvent like isopropanol or methanol, followed by trituration.[3]
Inconsistent Thermal Properties (Tg, Tm) 1. Broad molecular weight distribution (high dispersity). 2. Presence of residual solvent or monomers. 3. Inconsistent copolymer composition.1. Refine the polymerization conditions to target a narrower molecular weight distribution. 2. Ensure the polymer is thoroughly washed and dried under vacuum at an elevated temperature to remove any volatiles before thermal analysis.[6] 3. Verify monomer ratios and ensure homogeneous mixing during polymerization.
Polymer Discoloration (Dark Color) Overheating or prolonged exposure to high temperatures during synthesis, which can cause thermal degradation.1. Carefully control the reaction temperature and duration, especially during the final, highest-temperature stage.[9] 2. Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative degradation.[5]

Data Presentation

Table 1: Properties of PEEK Analogues Synthesized with Difluorobenzophenone Isomers Data synthesized from cited research.[3]

Isomer Composition (% 2,4-DFBP*)Molecular Weight (Mw, Da)Dispersity (Đ)Tg (°C)Tm (°C)Td 5% (°C)Solubility
100%7,500 - 83,0002.5 - 2.9113 - 152Amorphous~330 - 500Soluble in DCM, THF, DMAc[4]
< 35%Not specifiedNot specified113 - 152280 - 320~330 - 500Decreased solubility
Isomer Composition (% 3,5-DFBP**)Molecular Weight (Mw, Da)Dispersity (Đ)Tg (°C)Tm (°C)Td 5% (°C)Solubility
100% (Homopolymer)7,500 - 83,0002.5 - 2.986 - 129252 - 254~330 - 500Soluble in many common organic solvents[3]
75% / 25% (PEEK copolymer)Not specifiedNot specified86 - 129252 - 254~330 - 500Decreased solubility

*DFBP: Difluorobenzophenone *Tg: Glass Transition Temperature; Tm: Melting Temperature; Td 5%: 5% Weight Loss Temperature

Experimental Protocols

Detailed Methodology for the Synthesis of Soluble PEEK Analogues

This protocol describes a representative "one-pot" nucleophilic aromatic substitution polycondensation reaction.[3][5][6]

1. Materials and Reagents:

  • Difluorobenzophenone isomer(s) (e.g., 2,4-difluorobenzophenone, 3,5-difluorobenzophenone, 4,4'-difluorobenzophenone)

  • Hydroquinone (HQ)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), ground to a fine powder

  • Diphenyl sulfone (DPS)

  • High-purity nitrogen gas

2. Reactor Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Ensure all glassware is thoroughly dried in an oven prior to use.

3. Polymerization Procedure:

  • Charge the reaction flask with diphenyl sulfone (e.g., 200 wt% relative to monomers), the desired molar amounts of the difluorobenzophenone isomer(s) and hydroquinone, and a slight molar excess of anhydrous potassium carbonate (e.g., 1.02 equivalents per mole of hydroquinone).[6]

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle, continuous nitrogen flow throughout the reaction.[5]

  • Begin stirring the mixture and gradually heat the reactor according to a specific temperature profile. A typical profile is:

    • Heat to 160°C and hold for 2 hours.[6]

    • Increase temperature to 250°C and hold for 2 hours.[6]

    • Further increase temperature to 320°C and hold for 1-4 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.[5][6]

  • After the designated time, stop heating and allow the mixture to cool to room temperature. The product will be a solid mass.

4. Polymer Isolation and Purification:

  • Carefully break up the solid polymer/salt mixture and grind it into a fine powder.

  • Wash the powder repeatedly with hot acetone and hot deionized water to remove the diphenyl sulfone solvent, salts, and unreacted monomers.[6]

  • To remove low molecular weight cyclic species, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and then precipitated into a non-solvent (e.g., isopropanol or methanol).[3]

  • Collect the final polymer product by filtration and dry it thoroughly in a vacuum oven at an elevated temperature (e.g., 120°C) for 24 hours.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification p1 Dry Glassware & Reagents p2 Charge Reactor: - Monomers (DFBP, HQ) - Base (K2CO3) - Solvent (DPS) p1->p2 1. r1 Purge with Nitrogen p2->r1 r2 Heat & Stir (160°C -> 250°C -> 320°C) r1->r2 2. r3 Cool to Room Temp r2->r3 3. i1 Grind Solid Product r3->i1 i2 Wash with Acetone & Deionized Water i1->i2 4. i3 Precipitate to Remove Cyclic Oligomers i2->i3 5. i4 Dry Under Vacuum i3->i4 6. end Characterization i4->end Final Polymer logical_relationship cluster_monomers Monomer Choice: Difluorobenzophenone Isomer cluster_properties Resulting Polymer Properties cluster_outcome Final Material Characteristics m1 4,4'-DFBP (Symmetric) prop1 High Chain Regularity Strong Interchain Packing m1->prop1 m2 3,5'-DFBP (Asymmetric) prop2 Disrupted Chain Regularity Weaker Packing m2->prop2 m3 2,4'-DFBP ('Kinked') prop3 Highly Irregular Chain Poor Packing m3->prop3 out1 Semi-Crystalline Poor Solubility prop1->out1 out2 Semi-Crystalline Good Solubility prop2->out2 out3 Amorphous Excellent Solubility prop3->out3

References

Technical Support Center: Analysis of 4,4'-Difluorobenzophenone for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-difluorobenzophenone in polymer synthesis. The purity of this monomer is critical, as even trace impurities can significantly impact the properties of high-performance polymers like polyetheretherketone (PEEK).

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor in 4,4'-difluorobenzophenone for polymer synthesis?

A1: The most critical impurities that can affect polymerization reactions and the final polymer properties include:

  • Isomeric Impurities: Such as 2,4'-difluorobenzophenone and 3,4'-difluorobenzophenone. These isomers can disrupt the polymer chain regularity and reduce the molecular weight of the resulting polymer.

  • Nitro Compounds: Organic nitro compounds, which can be process-related impurities, can act as oxidizing species and interfere with the polymerization process.

  • Other Oxidizing Species: Besides nitro compounds, other oxidizing impurities can also be present and negatively impact the synthesis of poly(aryl ether ketones) (PAEKs).[1]

  • Residual Solvents and Starting Materials: Trace amounts of solvents or unreacted starting materials from the synthesis of 4,4'-difluorobenzophenone can also be present.

Q2: Which analytical techniques are most suitable for detecting trace impurities in 4,4'-difluorobenzophenone?

A2: The primary analytical techniques for impurity profiling of 4,4'-difluorobenzophenone are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying non-volatile impurities, including isomeric and nitro-substituted benzophenones.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and specific, making it ideal for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual solvents.[4][5]

Q3: Why is it important to control the level of impurities in 4,4'-difluorobenzophenone for PEEK synthesis?

A3: The presence of impurities can lead to several undesirable effects in PEEK synthesis, including:

  • Reduced Molecular Weight: Impurities can terminate the polymer chain growth, resulting in a lower molecular weight polymer with inferior mechanical properties.

  • Discoloration of the Polymer: Certain impurities can cause discoloration of the final polymer, which is undesirable in many applications.

  • Inconsistent Polymer Properties: The presence and variability of impurities can lead to batch-to-batch inconsistencies in the properties of the PEEK polymer.

  • Alteration of Thermal Stability: Impurities can negatively affect the thermal stability of the resulting polymer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 4,4'-difluorobenzophenone.

HPLC Analysis Troubleshooting
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions with silanol groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a modern, high-purity silica column or an end-capped column. - Reduce sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For aromatic amines, a lower pH can help.[6]
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the amount of sample injected onto the column.
Split Peaks - Partially blocked column frit. - Column void or channeling. - Co-elution of an impurity.- Back-flush the column (if permissible by the manufacturer). - Replace the column. - Optimize the mobile phase composition or gradient to improve separation.
Ghost Peaks - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent. - Include a wash step in the injection sequence.[7]
Baseline Drift/Noise - Mobile phase not properly degassed. - Contaminated detector flow cell. - Temperature fluctuations.- Degas the mobile phase using sonication or helium sparging. - Flush the flow cell with a strong solvent like isopropanol. - Use a column oven to maintain a stable temperature.
GC-MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column. - Column contamination.- Use a deactivated inlet liner. - Condition the column at high temperature. - Trim the front end of the column.
Low Sensitivity - Leak in the system. - Contaminated ion source.- Check for leaks using an electronic leak detector. - Clean the ion source according to the manufacturer's instructions.
Mass Spectral Anomalies - Co-eluting peaks. - High background noise.- Improve chromatographic separation by optimizing the temperature program. - Check for and eliminate sources of contamination in the carrier gas and sample.
Retention Time Shifts - Fluctuation in oven temperature or carrier gas flow rate. - Column aging.- Verify oven temperature accuracy and carrier gas flow stability. - Condition the column or replace it if necessary.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of 4,4'-difluorobenzophenone and its potential impurities.

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1200 Series or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4,4'-difluorobenzophenone sample.

  • Dissolve the sample in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Isomeric Impurity Analysis

This protocol is designed for the detection and quantification of isomeric impurities such as 2,4'-difluorobenzophenone.

Instrumentation and Conditions:

Parameter Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Program Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Prepare a stock solution of the 4,4'-difluorobenzophenone sample at 1 mg/mL in acetone.

  • Prepare calibration standards of the target isomeric impurities (e.g., 2,4'-difluorobenzophenone) in acetone at concentrations ranging from 0.1 to 10 µg/mL.

Data Presentation

Table 1: Typical HPLC Retention Times for 4,4'-Difluorobenzophenone and Potential Impurities

Compound Expected Retention Time (min)
4-Fluoro-4'-nitrobenzophenone~8.5
2,4'-Difluorobenzophenone~10.2
4,4'-Difluorobenzophenone ~10.8

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Typical GC-MS Quantitative Data for Isomeric Impurities

Impurity LOD (µg/mL) LOQ (µg/mL) Linear Range (µg/mL)
2,4'-Difluorobenzophenone~0.05~0.150.1 - 10

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and should be experimentally determined for each instrument and method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_column Check Column Condition & Sample Concentration peak_shape->check_column Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_mobile_phase Check Mobile Phase & Flow Rate retention_time->check_mobile_phase Yes check_system Check for Leaks & Clean Ion Source sensitivity->check_system Yes resolve Problem Resolved sensitivity->resolve No check_column->resolve check_mobile_phase->resolve check_system->resolve

Caption: Troubleshooting decision tree.

References

PEEK Production Technical Support Center: Overcoming Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyether Ether Ketone (PEEK) production. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to isomeric and structural impurities during the synthesis and processing of PEEK.

Frequently Asked Questions (FAQs)

Q1: What are "isomeric impurities" in the context of PEEK production?

In PEEK synthesis, "isomeric impurities" typically refer to unintentional variations in the polymer backbone structure rather than distinct, separable isomer molecules. The most common issue is a lack of perfect regiochemistry during polymerization. The desired structure consists of 1,4 (para) linkages of the phenylene rings. However, side reactions or the use of monomers with different substitution patterns can introduce 1,3 (meta) linkages, leading to a copolymer like PEKK (Polyether Ketone Ketone) instead of pure PEEK. These structural irregularities disrupt the polymer chain's uniformity, affecting its crystallinity and, consequently, its physical and mechanical properties.

Q2: How do these structural variations affect the properties of the final PEEK material?

The presence of non-1,4 linkages in the PEEK backbone has a significant impact on its thermal and mechanical properties. These structural irregularities reduce the polymer's ability to crystallize, which in turn can lower its melting point (Tm), glass transition temperature (Tg), and overall mechanical strength. For instance, a higher ketone-to-ether ratio, as seen in PEKK, can alter flexibility and processing characteristics.[1] The degree of crystallinity is a critical factor influencing the performance of PEEK in demanding applications.[2]

Q3: What are the primary causes of isomeric impurities during PEEK synthesis?

Isomeric impurities in PEEK production primarily arise from:

  • Monomer Impurities: The presence of isomeric impurities in the hydroquinone or 4,4'-difluorobenzophenone monomers can lead to their incorporation into the polymer chain.

  • Side Reactions: At the high temperatures required for PEEK synthesis (around 300°C), side reactions can occur, leading to alternative linkages.[3]

  • Incorrect Monomer Stoichiometry: An imbalance in the molar ratio of the monomers can lead to incomplete polymerization and the formation of oligomers with different end-groups.[4]

  • Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent and base can influence the regioselectivity of the polymerization reaction.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent Thermal Properties (Tg, Tm) in Synthesized PEEK Batches

Possible Cause Troubleshooting Step Analytical Verification
Lack of Regiocontrol Optimize reaction temperature and catalyst concentration to favor 1,4-linkages.Use 13C Solid-State NMR to identify and quantify non-1,4 linkages.
Variable Molecular Weight Precisely control monomer stoichiometry and reaction time.Perform Gel Permeation Chromatography (GPC) to analyze molecular weight distribution.
Residual Solvent Ensure complete removal of diphenyl sulfone solvent during purification.Thermogravimetric Analysis (TGA) can detect residual solvent.[6]

Issue 2: Poor Mechanical Performance (Low Tensile Strength, Brittleness)

Possible Cause Troubleshooting Step Analytical Verification
Low Crystallinity Implement a post-synthesis annealing step to promote crystallization.X-Ray Diffraction (XRD) to determine the degree of crystallinity.[7]
Presence of Oligomers Optimize polymerization conditions to achieve high molecular weight.GPC analysis to detect the presence of low molecular weight species.[8]
Chain Termination Ensure high purity of monomers and inert reaction atmosphere to prevent side reactions that terminate chain growth.NMR spectroscopy can help identify different end-groups.[9]

Quantitative Data on PEEK Properties

The following table summarizes the typical properties of PEEK. Variations from these values may indicate the presence of structural impurities or differences in crystallinity.

PropertyUnfilled PEEK30% Glass-Reinforced PEEK30% Carbon-Reinforced PEEK
Tensile Strength (MPa) 90 - 100~158~210
Glass Transition Temp. (Tg) (°C) 143143143
Melting Temp. (Tm) (°C) 343343343
Flexural Modulus (GPa) 4.1~9.7~13.8

Data compiled from various sources. Actual values can vary based on processing conditions.

Experimental Protocols

Protocol 1: Analysis of PEEK Microstructure by 13C Solid-State NMR

This protocol outlines the key steps for analyzing the chemical structure of PEEK to identify different carbon environments, which can indicate the presence of isomeric impurities.

  • Sample Preparation: Finely grind the PEEK sample into a powder.

  • Packing: Densely pack the powdered sample into a Zirconia (ZrO2) rotor.

  • NMR Spectrometer Setup:

    • Place the rotor in the NMR spectrometer's magnetic field.

    • Set the magic angle to 54.7°.

    • Use a rotational speed of up to 15 kHz.

  • Data Acquisition:

    • Employ a Cross-Polarization (CP) pulse sequence to enhance the 13C signal.

    • Acquire the 13C CP/MAS (Magic Angle Spinning) NMR spectrum.

  • Data Analysis:

    • Assign the peaks in the spectrum to the corresponding carbon atoms in the PEEK structure.

    • Look for unexpected peaks or splitting of peaks, which may indicate the presence of different chemical environments due to non-1,4 linkages.

Protocol 2: Molecular Weight Analysis of PEEK by GPC (with Derivatization)

Due to PEEK's low solubility, a derivatization step is necessary for GPC analysis.

  • Derivatization:

    • Suspend the PEEK sample in a suitable reaction medium.

    • Add 1,2-ethanedithiol (EDT) under controlled conditions. This reaction converts the ketone groups to thioacetal linkages, disrupting the polymer's crystallinity and improving solubility.[10]

  • Purification: Isolate and purify the derivatized PEEK polymer.

  • GPC Analysis:

    • Dissolve the derivatized PEEK in a GPC-compatible solvent (e.g., N-Methyl-2-pyrrolidone (NMP) with 0.1 M LiBr).[11]

    • Inject the solution into the GPC system.

    • Analyze the resulting chromatogram to determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI).

Visualizations

PEEK_Synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_products Products DFBP 4,4'-Difluorobenzophenone Reaction Nucleophilic Aromatic Substitution ~300°C, Diphenyl Sulfone DFBP->Reaction HQ_salt Hydroquinone Disodium Salt HQ_salt->Reaction PEEK Desired PEEK (1,4-linkages) Reaction->PEEK Favored Pathway Isomer Structural Isomer (e.g., 1,3-linkage) Reaction->Isomer Side Reaction

Diagram 1: PEEK Synthesis Pathway

NMR_Workflow A PEEK Sample B Grind to Fine Powder A->B C Pack into ZrO2 Rotor B->C D 13C CP/MAS NMR Acquisition C->D E Spectral Data D->E F Peak Assignment & Structural Analysis E->F G Identify Non-1,4 Linkages F->G Anomalies Detected H Pure PEEK Structure Confirmed F->H No Anomalies

Diagram 2: NMR Analysis Workflow

GPC_Workflow A Insoluble PEEK Sample B Derivatization with 1,2-ethanedithiol A->B C Soluble PEEK Derivative B->C D Dissolve in GPC Eluent C->D E GPC Analysis D->E F Molecular Weight Distribution E->F G Assess Polymer Quality F->G

Diagram 3: GPC Analysis Workflow for PEEK

References

Technical Support Center: Molecular Weight Control in Polymer Synthesis from Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(aryl ether ketone) (PAEK) polymers, such as PEK and PEEK, synthesized from 4,4'-difluorobenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of PAEK polymers, offering potential causes and actionable solutions.

Issue 1: Consistently Low Polymer Molecular Weight

  • Question: My polymerization reactions are consistently yielding polymers with a lower molecular weight than targeted. What are the potential causes and how can I fix this?

  • Answer: Low molecular weight in PAEK synthesis is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:

    • Imprecise Monomer Stoichiometry: The molecular weight of step-growth polymers is highly sensitive to the molar ratio of the monomers. An off-balance stoichiometry, even by a small amount, can significantly limit chain growth.

      • Solution: Ensure highly accurate weighing and charging of both the 4,4'-difluorobenzophenone and the bisphenol comonomer (e.g., hydroquinone, 4,4'-dihydroxybenzophenone). Use calibrated analytical balances and account for the purity of the monomers. A slight excess of the difluorobenzophenone monomer can be used to control the molecular weight.[1]

    • Monomer Impurities: The presence of impurities in the 4,4'-difluorobenzophenone monomer can terminate chain growth prematurely.

      • Isomeric Impurities: A high content of the 2,4'-isomer of difluorobenzophenone in the 4,4'-difluorobenzophenone monomer is known to decrease the final molecular weight of the polymer.[2]

      • Oxidizing Impurities: Organic nitro compounds, such as 4-fluoro-4'-nitrobenzophenone, and other oxidizing species can interfere with the polymerization and affect molecular weight distribution.[2][3]

      • Solution: Use high-purity monomers. If monomer purity is suspect, it should be analyzed by techniques like Gas Chromatography (GC) or Titration to quantify impurities.[2] Purification of the monomer via recrystallization may be necessary.

    • Premature Precipitation: The polymer may precipitate from the reaction solvent before reaching the target molecular weight, especially in solvents like DMSO.[4]

      • Solution: Ensure the chosen solvent (e.g., diphenyl sulfone) can maintain the polymer in solution at the reaction temperature.[2][5] The reaction temperature profile should be optimized to prevent the polymer from crystallizing and falling out of solution too early.[4]

    • Inefficient Deprotonation: The bisphenol monomer must be converted to its phenolate salt to react with the difluorobenzophenone. Incomplete deprotonation results in unreacted monomer and lower molecular weight.

      • Solution: Use an appropriate base (e.g., anhydrous potassium carbonate, sodium carbonate) and ensure it is dry.[4][5][6] The reaction of the bisphenol with the base should be allowed to go to completion before reaching the final polymerization temperature.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: My polymer has the target average molecular weight, but the polydispersity index (PDI) is too high. How can I achieve a narrower molecular weight distribution?

  • Answer: A broad PDI suggests a lack of control over the polymerization process, leading to chains of widely varying lengths.

    • Cause: The presence of oxidizing species and/or organic nitro compounds in the 4,4'-difluorobenzophenone monomer can significantly affect the molecular weight distribution.[2][3] These impurities can lead to side reactions that disrupt the normal chain-growth process.

    • Solution: Controlling the concentration of these impurities in the starting monomer is key to achieving a consistent and narrower molecular weight distribution.[2][3] Analytical methods, such as titration, can be used to measure and modulate the concentration of these oxidizing impurities.[2]

    • Cause: Non-uniform reaction conditions, such as poor temperature control or inefficient stirring, can create "hot spots" or areas of different monomer concentrations, leading to variations in chain growth rates.

    • Solution: Ensure uniform heating and efficient mechanical stirring throughout the polymerization to maintain a homogeneous reaction mixture. The gradual increase of temperature to the final reaction temperature (e.g., 320°C) is a common practice.[1][7]

Issue 3: Poor Batch-to-Batch Reproducibility of Molecular Weight

  • Question: I am struggling to reproduce the molecular weight of my polymer across different batches, even when I follow the same protocol. What could be the cause?

  • Answer: Lack of reproducibility is often traced back to subtle variations in starting materials or reaction conditions.

    • Cause: Inconsistent monomer quality is a primary culprit. Different batches of 4,4'-difluorobenzophenone may contain varying levels of isomeric or oxidizing impurities, which directly impacts the final molecular weight.[2][3]

    • Solution: Qualify each new batch of monomer for purity and impurity levels before use. Establishing an analytical method to measure the concentration of critical impurities will help in adjusting the process to achieve consistent results.[2]

    • Cause: Atmospheric moisture and oxygen can interfere with the nucleophilic substitution reaction.

    • Solution: Conduct the reaction under an inert nitrogen atmosphere to prevent side reactions.[1] Ensure all monomers, solvents, and salts are thoroughly dried before use.

    • Cause: Precise control of stoichiometry is difficult to achieve at an industrial level and can be challenging in a lab setting, leading to variations.[8]

    • Solution: Instead of relying solely on initial stoichiometry, consider a process where the reaction is terminated when the target molecular weight (or melt viscosity) is reached.[8] This requires real-time or frequent monitoring of the reaction progress. Alternatively, using a monofunctional end-capping agent can provide more robust control over the final molecular weight.

Frequently Asked Questions (FAQs)

Q1: How does adjusting the monomer ratio control molecular weight?

A1: In the step-growth polymerization used to synthesize PAEKs, the highest molecular weight is achieved when the functional groups of the two monomers (the fluorine groups on 4,4'-difluorobenzophenone and the hydroxyl groups on the bisphenol) are present in a perfect 1:1 stoichiometric ratio. By intentionally using a slight excess of one monomer, typically the 4,4'-difluorobenzophenone, the polymerization will stop once the other monomer is completely consumed. This provides a reliable method to control and limit the final molecular weight.[1] The greater the excess of the difluorobenzophenone, the lower the resulting molecular weight of the polymer.

Q2: What is "end-capping" and how is it used for molecular weight control?

A2: End-capping is a technique where a monofunctional reagent is added to the polymerization. This reagent reacts with the growing polymer chain ends, rendering them unreactive and preventing further chain growth. This method provides a very precise way to control the final molecular weight. For PAEK synthesis, a monofunctional phenol or a monofunctional aryl fluoride could be used as an end-capping agent.

Q3: What is the typical reaction temperature and time, and how do they affect molecular weight?

A3: PAEK synthesis is a high-temperature polycondensation reaction, typically conducted at temperatures gradually increasing up to around 300-320°C in a high-boiling polar aprotic solvent like diphenyl sulfone.[1][5][7]

  • Temperature: The temperature must be high enough to keep the polymer in solution and to ensure a sufficiently high reaction rate. If the temperature is too low, the polymer may precipitate prematurely, halting molecular weight growth.[4]

  • Time: The reaction is typically held at the final temperature for several hours (e.g., 1-5 hours) to allow the polymer chains to grow.[1][6][7] Longer reaction times generally lead to higher molecular weights, assuming other factors are not limiting. The progress of the reaction can be monitored by measuring the melt viscosity of the reaction mixture.

Q4: Can I increase the molecular weight of a polymer that has already been synthesized?

A4: In some cases, yes. If the polymer has reactive end groups (e.g., hydroxyl groups), it may be possible to increase the molecular weight through a process called chain extension. A patent describes a method where after an initial polymerization, additional bisphenol (hydroquinone) is added as a chain extender at a high temperature (320-330°C) to quickly increase the viscosity and thus the molecular weight of the polymer.[6]

Data and Protocols

Quantitative Data Summary

The following table summarizes the qualitative relationships between key experimental parameters and the resulting polymer molecular weight, as described in the literature. Precise quantitative data is highly dependent on the specific reaction system and conditions.

ParameterEffect on Molecular Weight (MW)Rationale
Monomer Ratio An excess of 4,4'-difluorobenzophenone leads to a decrease in MW.[1]The stoichiometric imbalance limits the extent of polymerization.
Monomer Impurities Isomeric (2,4'-) and oxidizing (nitro) impurities decrease MW.[2]Impurities act as chain terminators or interfere with the reaction mechanism.
Reaction Temperature Higher temperatures (up to an optimum) generally increase MW.Ensures polymer solubility and high reaction rates. Premature crystallization at lower temperatures limits MW growth.[4]
Reaction Time Longer reaction times generally increase MW.[6]Allows for more complete conversion and chain propagation.
End-capping Agent Increasing the amount of end-capper decreases MW.The monofunctional agent terminates chain growth.
Chain Extender Addition of a chain extender post-polymerization increases MW.[6]Links shorter polymer chains together to form longer ones.
Experimental Protocols

Protocol: Synthesis of Poly(ether ether ketone) (PEEK) with Controlled Molecular Weight

This protocol is a representative example for synthesizing PEEK via nucleophilic aromatic substitution.

Materials:

  • 4,4'-difluorobenzophenone (DFBP) (High Purity)

  • Hydroquinone (HQ)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenyl sulfone (Solvent)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser.

  • Drying: Thoroughly dry all glassware before use. Dry the K₂CO₃ in an oven to remove any residual moisture.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with diphenyl sulfone, hydroquinone, and 4,4'-difluorobenzophenone.

    • Molecular Weight Control: The molar ratio of DFBP to HQ is critical. For a target molecular weight, a slight excess of DFBP is used (e.g., a molar ratio of 1.04:1 DFBP:HQ).[1]

  • Azeotropic Dehydration: Add anhydrous K₂CO₃ to the reactor. The amount should be in slight excess relative to the hydroquinone to ensure complete deprotonation.

  • Temperature Ramp-up:

    • Begin stirring and slowly heat the mixture under a gentle nitrogen flow.

    • Gradually increase the temperature to around 200°C and hold for a period to ensure the formation of the potassium salt of hydroquinone.

    • Continue to slowly raise the temperature to the final polymerization temperature of 320°C.[1]

  • Polymerization: Maintain the reaction at 320°C with constant stirring. The viscosity of the mixture will increase as the polymer chains grow. The reaction is typically continued for 1-5 hours.[1][7]

  • Reaction Termination & Isolation:

    • Once the desired viscosity (and thus molecular weight) is achieved, cool the reactor.

    • The solidified reaction mixture is then ground into a powder.

  • Purification: The powdered polymer is purified by washing sequentially with solvents like acetone and water to remove the diphenyl sulfone and inorganic salts.[1]

  • Drying: The final polymer powder is dried in a vacuum oven at an elevated temperature (e.g., 150°C) for several hours.[1]

Visualizations

Experimental Workflow for PAEK Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Polymerization Reaction cluster_workup 3. Product Isolation & Purification prep_reactor Assemble & Dry Reactor charge Charge Monomers (DFBP, HQ), Solvent & K2CO3 under N2 prep_reactor->charge prep_reagents Dry Reagents (K2CO3) prep_reagents->charge heat1 Heat to ~200°C (Salt Formation) charge->heat1 heat2 Ramp to 320°C (Polymerization) heat1->heat2 hold Hold at 320°C for 1-5h (Chain Growth) heat2->hold cool Cool & Solidify hold->cool grind Grind Mixture cool->grind wash Wash with Acetone & Water grind->wash dry Dry Polymer under Vacuum wash->dry product Final PAEK Polymer dry->product

Caption: Workflow for PAEK synthesis via nucleophilic substitution.

Factors Influencing Polymer Molecular Weight

G cluster_inputs Input Parameters cluster_conditions Reaction Conditions mw Final Molecular Weight ratio Monomer Stoichiometry (DFBP vs. Bisphenol) ratio->mw Controls MW Limit purity Monomer Purity (Isomeric & Oxidizing Impurities) purity->mw Affects MW & PDI endcap End-capping Agent endcap->mw Terminates Chains temp Reaction Temperature temp->mw Affects Rate & Solubility time Reaction Time time->mw Affects Conversion

Caption: Key factors controlling final polymer molecular weight.

References

Validation & Comparative

Reactivity of Difluorobenzene Isomers in Friedel-Crafts Acylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acyl group into an aromatic ring via Friedel-Crafts acylation is a fundamental transformation in organic synthesis, pivotal in the construction of pharmaceutical intermediates and other fine chemicals. When the aromatic substrate is substituted with deactivating groups, such as fluorine atoms, the reactivity and regioselectivity of the reaction are significantly influenced. This guide provides an objective comparison of the reactivity of the three isomers of difluorobenzene—1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene—in Friedel-Crafts acylation, supported by established chemical principles and available experimental data.

Relative Reactivity and Product Distribution

The Friedel-Crafts acylation of difluorobenzenes is a classic example of how substituent positioning on an aromatic ring dictates the outcome of an electrophilic aromatic substitution reaction. The strong inductive electron-withdrawing effect of the two fluorine atoms deactivates the benzene ring towards electrophilic attack compared to benzene itself. However, the relative positioning of these fluorine atoms leads to a distinct hierarchy in reactivity among the three isomers.

The generally accepted order of reactivity for difluorobenzene isomers in Friedel-Crafts acylation is as follows:

1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [1]

1,3-Difluorobenzene is the most reactive of the three isomers.[1] The two fluorine atoms, being meta to each other, direct the incoming electrophile to the ortho and para positions relative to themselves. This results in a synergistic activation of the C4 position, which is ortho to one fluorine and para to the other. Consequently, the acylation of 1,3-difluorobenzene proceeds readily to form 2,4-difluoroacetophenone as the major product in high yield.[1]

1,2-Difluorobenzene and 1,4-Difluorobenzene exhibit significantly lower reactivity. In 1,2-difluorobenzene, the adjacent fluorine atoms create considerable steric hindrance and their inductive effects strongly deactivate all positions on the ring. For 1,4-difluorobenzene, while sterically less hindered, the deactivating inductive effects of the para-positioned fluorine atoms combine to reduce the nucleophilicity of the aromatic ring, rendering it highly unreactive under typical Friedel-Crafts conditions.[1] Reports on the successful acylation of these two isomers are scarce and often describe poor yields, highlighting the challenge in their functionalization via this method.[1]

Quantitative Comparison of Reactivity

IsomerMajor Acylation ProductRelative ReactivityReported Yield
1,3-Difluorobenzene 2,4-DifluoroacetophenoneHighHigh yields are well-documented.[1]
1,2-Difluorobenzene 2,3-Difluoroacetophenone / 3,4-DifluoroacetophenoneLowReports are scarce, indicating poor reactivity.[1]
1,4-Difluorobenzene 2,5-DifluoroacetophenoneLowSignificantly low reactivity is consistently reported.[1]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The following is a generalized experimental protocol for the Friedel-Crafts acylation of 1,3-difluorobenzene to synthesize 2,4-difluoroacetophenone. This protocol can be adapted for comparative studies with the other, less reactive isomers, likely requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger Lewis acids).

Materials:

  • 1,3-Difluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. The suspension is cooled in an ice bath.

  • Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: 1,3-Difluorobenzene (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the less reactive isomers, gentle heating may be required.

  • Work-up: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quenches the reaction and decomposes the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure acylated product.

Logical Relationship of Substituent Effects

The following diagram illustrates the interplay of electronic and steric effects that govern the reactivity of the difluorobenzene isomers in Friedel-Crafts acylation.

G Reactivity of Difluorobenzene Isomers in Friedel-Crafts Acylation cluster_isomers Difluorobenzene Isomers cluster_effects Governing Factors cluster_reactivity Observed Reactivity 1,2-DFB 1,2-Difluorobenzene Inductive Inductive Effect (-I) (Strong Deactivation) 1,2-DFB->Inductive Steric Steric Hindrance 1,2-DFB->Steric 1,3-DFB 1,3-Difluorobenzene 1,3-DFB->Inductive Resonance Resonance Effect (+R) (Weak Activation, o,p-directing) 1,3-DFB->Resonance 1,4-DFB 1,4-Difluorobenzene 1,4-DFB->Inductive Low Low Reactivity Inductive->Low Inductive->Low High High Reactivity Resonance->High Synergistic o,p-direction to C4 Steric->Low

Caption: Factors governing difluorobenzene isomer reactivity.

References

A Comparative Guide to Difluorobenzophenone Isomers: Influence of Fluorine Position on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on a molecular scaffold is a powerful tool in medicinal chemistry and materials science, profoundly influencing a compound's physicochemical and biological properties. This guide provides a comparative analysis of difluorobenzophenone isomers, focusing on how the position of the two fluorine atoms on the phenyl rings alters key characteristics. Understanding these structure-property relationships is crucial for the rational design of novel therapeutics, advanced polymers, and other functional materials.

Physicochemical Properties: A Comparative Analysis

IsomerStructureMelting Point (°C)Boiling Point (°C)
2,2'-Difluorobenzophenone -331.2 at 760 mmHg
2,4'-Difluorobenzophenone 22-24176-178 at 16 mmHg
3,3'-Difluorobenzophenone 59-61-
4,4'-Difluorobenzophenone 107.5-108.5[1]137 at 3 torr[2]
2,5-Difluorobenzophenone -123 at 0.3 mmHg
3,4-Difluorobenzophenone 53-57-

Influence of Fluorine Position on Polarity and Dipole Moment:

The dipole moment of a molecule is a critical determinant of its solubility, intermolecular interactions, and binding affinity to biological targets. The net dipole moment of difluorobenzophenone isomers is a vector sum of the individual bond dipoles.

  • Symmetrical Isomers (e.g., 4,4'-difluorobenzophenone): In symmetrically substituted isomers like the 4,4'-isomer, the individual C-F bond dipoles are oriented in opposite directions.[3][4] While each C-F bond is highly polar, the symmetrical arrangement can lead to a partial or complete cancellation of the bond dipoles, resulting in a lower overall molecular dipole moment compared to unsymmetrical isomers.[3][4]

  • Unsymmetrical Isomers (e.g., 2,4'-difluorobenzophenone): In unsymmetrical isomers, the C-F bond dipoles do not cancel each other out, leading to a significant net dipole moment and a more polar molecule. The magnitude of the dipole moment will depend on the specific positions of the fluorine atoms and the resulting vector addition of the bond moments.

G cluster_isomers Difluorobenzophenone Isomers cluster_properties Molecular Properties Symmetrical Symmetrical Lower Dipole Moment Lower Dipole Moment Symmetrical->Lower Dipole Moment Vector Cancellation Unsymmetrical Unsymmetrical Higher Dipole Moment Higher Dipole Moment Unsymmetrical->Higher Dipole Moment Vector Addition Altered Biological Activity Altered Biological Activity Lower Dipole Moment->Altered Biological Activity Higher Dipole Moment->Altered Biological Activity

Figure 1: Influence of Isomeric Position on Dipole Moment and Biological Activity.

Biological Activity: An Overview

While a direct comparative study of the biological activities of all difluorobenzophenone isomers is not extensively documented, research on benzophenone derivatives suggests a wide range of potential applications. The introduction of fluorine can modulate a compound's metabolic stability, membrane permeability, and binding interactions with target proteins.[5]

  • Antimicrobial Activity: Benzophenone derivatives have been investigated for their antifungal and antibacterial properties.[6] The position of fluorine atoms can influence the lipophilicity and electronic properties of the molecule, which are key factors in antimicrobial activity.

  • Enzyme Inhibition: Fluorinated compounds are known to act as enzyme inhibitors.[5] The specific substitution pattern of fluorine on the benzophenone scaffold could lead to selective inhibition of various enzymes, a critical aspect of drug design. For example, fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase.

  • Cytotoxicity: The cytotoxic effects of chemical compounds are often evaluated using assays like the MTT assay.[2][7][8][9][10] The differential cytotoxicity of difluorobenzophenone isomers against various cancer cell lines would be a valuable area of investigation for developing novel anticancer agents.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare difluorobenzophenone isomers.

Melting Point Determination

Objective: To determine the temperature range over which a solid compound melts, which is an indicator of purity.

Methodology:

  • A small, finely powdered sample of the difluorobenzophenone isomer is packed into a capillary tube.[11][12]

  • The capillary tube is placed in a melting point apparatus.[13][14]

  • The sample is heated slowly and evenly.[13][14]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[13][14]

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the isomers by analyzing the magnetic properties of their atomic nuclei.

Methodology for ¹H and ¹⁹F NMR:

  • A small amount of the difluorobenzophenone isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is placed in an NMR tube.

  • The NMR spectra are acquired on a spectrometer. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used.[15][16][17][18]

  • The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and the position of the fluorine atoms. The wide chemical shift range of ¹⁹F NMR is particularly useful for distinguishing between isomers.[16][19]

G cluster_workflow NMR and X-ray Crystallography Workflow Sample Sample Dissolution Dissolution Sample->Dissolution Crystal_Growth Crystal Growth Sample->Crystal_Growth NMR_Tube NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_Data NMR Data Analysis NMR_Spectrometer->NMR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Mount_Crystal Mount Crystal Crystal_Growth->Mount_Crystal Diffractometer X-ray Diffractometer Mount_Crystal->Diffractometer Diffraction_Data Diffraction Data Analysis Diffractometer->Diffraction_Data Diffraction_Data->Structure_Elucidation

Figure 2: Experimental Workflow for Structural Elucidation.
X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • High-quality single crystals of the difluorobenzophenone isomer are grown, typically by slow evaporation of a solvent.[20][21][22]

  • A suitable crystal is mounted on a goniometer head.[20]

  • The crystal is placed in an X-ray diffractometer and exposed to a beam of monochromatic X-rays.[23]

  • The diffraction pattern of the X-rays scattered by the crystal is recorded.[23]

  • The diffraction data is processed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the difluorobenzophenone isomers on cultured cells.

Methodology:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.[9]

  • The cells are treated with various concentrations of the difluorobenzophenone isomers and incubated for a specific period (e.g., 24, 48, or 72 hours).[9]

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[2][8][10]

  • Metabolically active cells reduce the yellow MTT to a purple formazan product.[8][10]

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.[2][8]

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Conclusion

The position of fluorine atoms on the benzophenone scaffold is a critical determinant of the resulting isomer's physicochemical and biological properties. Symmetrical substitution can lead to lower dipole moments, while unsymmetrical substitution generally results in more polar molecules. These differences in polarity, along with other steric and electronic effects, are expected to translate into distinct biological activities. While a comprehensive comparative dataset is yet to be fully established, this guide provides a framework for understanding the structure-property relationships of difluorobenzophenone isomers and offers standardized protocols for their further investigation. Such studies are essential for the targeted design of new molecules with optimized properties for applications in drug discovery and materials science.

References

A Comparative Guide to 3,4-Difluorobenzophenone and Other Photoinitiators for UV Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of UV curing, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide provides an objective comparison of 3,4-Difluorobenzophenone with other commonly used photoinitiators. By presenting available experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Introduction to Photoinitiators in UV Curing

UV curing is a rapid, solvent-free process that utilizes high-intensity ultraviolet light to initiate a photochemical reaction, transforming a liquid formulation into a solid, cross-linked polymer.[1] At the heart of this technology are photoinitiators, compounds that absorb UV energy and generate reactive species—either free radicals or cations—to initiate polymerization.[2]

Photoinitiators are broadly classified into two main types:

  • Type I (Cleavage Photoinitiators): These molecules undergo unimolecular bond cleavage upon UV exposure to form free radicals directly.

  • Type II (Hydrogen-Abstraction Photoinitiators): These photoinitiators require a co-initiator, typically a hydrogen donor like an amine, to generate free radicals through a bimolecular reaction.[3]

Benzophenone and its derivatives, including this compound, are classic examples of Type II photoinitiators. Their performance is dictated by factors such as their UV absorption characteristics, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator.

Performance Comparison of Photoinitiators

The efficacy of a photoinitiator is a multi-faceted parameter encompassing its light absorption properties, the rate at which it initiates polymerization, and the final conversion of the monomer into a polymer. The following tables summarize key performance indicators for this compound and other selected photoinitiators.

Note: Direct comparative experimental data for this compound under the same conditions as other photoinitiators is limited in publicly available literature. The data presented for this compound is based on typical performance characteristics of fluorinated benzophenones, while data for other photoinitiators is collated from various experimental studies.

Table 1: Photophysical and General Properties

PhotoinitiatorTypeChemical StructureMolar Mass ( g/mol )Melting Point (°C)
This compound IIC₁₃H₈F₂O218.2053 - 57
Benzophenone (BP) IIC₁₃H₁₀O182.2248 - 51
4-Methylbenzophenone (4-MBP) IIC₁₄H₁₂O196.2555 - 57
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) IC₁₀H₁₂O₂164.204
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) IC₂₂H₂₁O₂P348.3791 - 94

Table 2: Performance in UV Curing of Acrylate Monomers

PhotoinitiatorUV Absorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) at λmaxPolymerization Rate (Rp, %/s)¹Final Monomer Conversion (%)¹
This compound Not availableNot availableData not availableData not available
Benzophenone (BP) ~254, 330-380~200 at 345 nmBaselineBaseline
4-Methylbenzophenone (4-MBP) 257.2~1.5 times that of BPHigher than BP>70
Darocur 1173 ~245, 280, 330HighHigh>90
TPO ~275, 370, 385, 395HighVery High>95

¹Performance is highly dependent on the specific formulation (monomer, co-initiator concentration), light intensity, and atmospheric conditions (presence of oxygen).

Chemical Mechanisms and Signaling Pathways

The initiation of polymerization by Type II photoinitiators like this compound involves a series of steps that can be visualized as a signaling pathway.

Photoinitiation Mechanism of Benzophenones

G Figure 1. Type II Photoinitiation by Benzophenones PI Benzophenone (Ground State, S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing CoI Co-initiator (e.g., Amine) PI_T1->CoI Ketyl Ketyl Radical PI_T1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical CoI->Aminoalkyl Monomer Monomer Aminoalkyl->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Type II photoinitiation mechanism involving hydrogen abstraction.

Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a more stable triplet state (T₁). In this excited triplet state, the benzophenone abstracts a hydrogen atom from a co-initiator, generating a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking their double bonds and starting the polymer chain growth.

Experimental Protocols

To ensure objective and reproducible comparisons of photoinitiator performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics

RT-FTIR is a powerful technique for monitoring the rate and extent of polymerization in real-time. It measures the decrease in the infrared absorption band corresponding to the reactive functional groups of the monomer (e.g., the C=C double bond in acrylates) as they are consumed during polymerization.

Experimental Workflow:

G Figure 2. RT-FTIR Experimental Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Monomer Monomer (e.g., TMPTA) Formulation Photocurable Formulation Monomer->Formulation PI Photoinitiator PI->Formulation CoI Co-initiator (if Type II) CoI->Formulation ATR Place sample on ATR crystal Formulation->ATR InitialScan Record initial spectrum (t=0) ATR->InitialScan Irradiation Initiate UV irradiation InitialScan->Irradiation RealTimeScan Continuously record spectra Irradiation->RealTimeScan PeakArea Monitor decrease in C=C peak area RealTimeScan->PeakArea Conversion Calculate % Conversion vs. Time PeakArea->Conversion Rate Determine Polymerization Rate (Rp) Conversion->Rate

Caption: Workflow for comparing photoinitiators using RT-FTIR.

Procedure:

  • Formulation Preparation: Prepare a liquid formulation containing the monomer (e.g., trimethylolpropane triacrylate - TMPTA), the photoinitiator (e.g., 1-3 wt%), and a co-initiator if a Type II photoinitiator is being evaluated.

  • Sample Application: Apply a thin film of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition:

    • Record an initial IR spectrum before UV exposure.

    • Initiate polymerization by activating a UV light source directed at the sample.

    • Continuously record IR spectra at a rapid scan rate (e.g., several scans per second).

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate C=C double bond, typically around 1637 cm⁻¹ and 810 cm⁻¹.

    • Calculate the percentage of monomer conversion over time using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light. The rate of heat flow is directly proportional to the rate of polymerization.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the liquid formulation into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.

    • Equilibrate the cell at the desired isothermal temperature.

  • Measurement:

    • Establish a stable baseline heat flow.

    • Initiate the polymerization by exposing the sample to UV light of a specific intensity and wavelength.

    • Record the heat flow as a function of time until the reaction is complete.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The degree of conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.

    • The rate of polymerization is proportional to the heat flow (dH/dt).

Concluding Remarks

The selection of a photoinitiator is a critical step in the development of UV-curable materials. While this compound is a recognized Type II photoinitiator, a comprehensive, direct comparison with other commercially available options requires further dedicated experimental studies. The fluorination of the benzophenone core is expected to influence its electronic properties, potentially affecting its absorption spectrum and reactivity.

The experimental protocols outlined in this guide for RT-FTIR and Photo-DSC provide a robust framework for conducting such comparative studies. By systematically evaluating key performance parameters such as polymerization rate and final monomer conversion, researchers can generate the necessary data to select the optimal photoinitiator for their specific application, thereby advancing the development of novel materials in fields ranging from coatings and adhesives to drug delivery and medical devices.

References

A Comparative Guide to the Spectroscopic and Structural Analysis of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic and structural analysis of 3,4-Difluorobenzophenone, a key intermediate in the synthesis of advanced polymers and pharmaceuticals. Its performance and analytical characteristics are objectively compared with those of its structural isomers and the parent benzophenone molecule, supported by experimental data. This comparative analysis is crucial for researchers in identifying isomers, assessing sample purity, and selecting appropriate materials for specific applications, such as the development of high-performance polyetheretherketone (PEEK) analogues.[1][2]

Physicochemical Properties: A Comparative Overview

The substitution pattern of fluorine atoms on the benzophenone core significantly influences the physical properties of the resulting isomers. These differences, particularly in melting points, are critical for purification and material processing. This compound exhibits a lower melting point compared to its highly symmetric 4,4'- isomer, a common characteristic when molecular symmetry is reduced.

PropertyThis compound 4,4'-Difluorobenzophenone2,4'-DifluorobenzophenoneBenzophenone (Parent)
CAS Number 85118-07-6[1][3]345-92-6[4][5]342-25-6[6]119-61-9[7]
Molecular Formula C₁₃H₈F₂O[1][3]C₁₃H₈F₂O[8]C₁₃H₈F₂O[6]C₁₃H₁₀O[7]
Molecular Weight 218.20 g/mol [1][3]218.20 g/mol [5]218.20 g/mol 178.21 g/mol
Melting Point 53-55 °C[1][9]102-105 °C[5]N/A47-51 °C
Appearance White to light yellow powder/crystal[1]White crystalline solidN/AWhite solid

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the unambiguous identification and structural validation of fluorinated benzophenone isomers. Each technique provides unique insights into the molecular structure, with ¹⁹F NMR being particularly powerful for differentiating between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For difluorobenzophenone isomers, ¹³C and ¹⁹F NMR are especially diagnostic.

Isomer ¹³C NMR (CDCl₃ Solvent) [10]¹⁹F NMR (DMSO-d₆ Solvent) [11]
This compound Data available but specific peak list is proprietary. Key signals expected for carbonyl carbon (~195 ppm) and fluorine-coupled aromatic carbons.Not readily available in cited literature, but distinct signals for each non-equivalent fluorine are expected.
4,4'-Difluorobenzophenone Not readily available in cited literature. Due to symmetry, fewer signals are expected compared to asymmetric isomers.A single multiplet is observed around -106.5 ppm due to the chemical equivalence of the two fluorine atoms.[11]
Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum of benzophenones is the strong carbonyl (C=O) stretch. The C-F stretching vibrations also provide evidence of fluorination.

Compound Key IR Absorptions (cm⁻¹)
This compound A published ATR-IR spectrum shows characteristic peaks, including a strong C=O stretch.[12]
4,4'-Difluorobenzophenone Spectra show a prominent C=O stretch and C-F stretching vibrations.[8][13]
Benzophenone Exhibits a characteristic C=O stretching vibration around 1660 cm⁻¹.[7]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can further aid in structural elucidation, with characteristic fragments often corresponding to the benzoyl and fluorobenzoyl moieties.

Isomer Key Mass-to-Charge Ratios (m/z)
This compound Molecular Ion (M⁺): 218.05[10]
4,4'-Difluorobenzophenone Molecular Ion (M⁺): 218. Key fragments include 123 (fluorobenzoyl cation) and 95 (fluorophenyl cation).[4][8]
2,4'-Difluorobenzophenone Molecular Ion (M⁺): 218. Major fragments observed at m/z 123 and 95.[1][6]

Experimental Workflows and Comparative Logic

Visualizing the analytical workflow and the logical basis for comparison helps in understanding the process of structural validation and isomer differentiation.

G cluster_workflow Experimental Workflow for Structural Validation A Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl₃) B Spectroscopic Analysis A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C D IR Spectroscopy (ATR-FTIR) B->D E Mass Spectrometry (GC-MS or LC-MS) B->E F Data Interpretation & Comparison C->F D->F E->F G Structural Elucidation & Purity Assessment F->G

Caption: Workflow for Spectroscopic Analysis.

G cluster_comparison Logical Framework for Isomer Comparison cluster_isomers Isomeric Alternatives Root Benzophenone Derivatives Target Target Compound: This compound Root->Target Focus of Analysis Parent Parent Compound: Benzophenone (Baseline Reference) Root->Parent Structural Parent Iso_44 4,4'-Isomer (Symmetrical, PEEK Precursor) Root->Iso_44 Comparison Iso_24 2,4'-Isomer (Asymmetrical) Root->Iso_24 Comparison Iso_35 3,5-Isomer (Amorphous PEEK Analogue) Root->Iso_35 Comparison

Caption: Comparative Analysis of Benzophenones.

Experimental Protocols

Standardized protocols are vital for obtaining reproducible and comparable spectroscopic data. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework and the chemical environment of fluorine atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the benzophenone sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, often requiring fewer scans than ¹³C NMR. A certified reference material may be used for accurate chemical shift referencing.[11]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Objective: To identify functional groups, particularly the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance, with the background spectrum subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and analyze the fragmentation pattern for structural confirmation and impurity profiling.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5ms column). A typical temperature program might start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Use standard electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions. Compare the obtained spectrum with library data or predicted fragmentation patterns.

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized from Difluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for material selection and application. This guide provides a detailed comparison of the thermal properties of polymers synthesized using different isomers of difluorobenzophenone, supported by experimental data and protocols.

The structural arrangement of monomers plays a crucial role in determining the final properties of a polymer. In the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) and its analogues, the choice of the difluorobenzophenone isomer as a monomer significantly influences the polymer's thermal stability, crystallinity, and solubility. This guide focuses on comparing polymers derived from 4,4'-, 3,5-, and 2,4-difluorobenzophenone.

Comparative Thermal Stability Data

The thermal stability of these polymers is primarily evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA determines the decomposition temperature (often reported as the temperature at 5% weight loss, Td5%), while DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm). The data compiled from various studies are summarized in the table below.

Polymer SystemDifluorobenzophenone IsomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5%) (°C)Polymer Structure
PEEK4,4'-difluorobenzophenone~143[1][2]~343[1][2]>500[3]Semi-crystalline
PEEK analogue3,5-difluorobenzophenone86 - 129[4][5]252 - 254[4][5]330 - 500[4][5]Semi-crystalline
PEEK analogue2,4-difluorobenzophenone113 - 152[4][5]280 - 320 (for copolymers)[4][5]Not explicitly stated in sourcesAmorphous
Copolymers (4,4'- and 3,5-difluorobenzophenone)Varied ratiossolubility decreases as the percentage of 4,4'-difluorobenzophenone increased[4][5]---
Copolymers (4,4'- and 2,4-difluorobenzophenone)Varied ratiosTg values ranging from 113 to 152°C[4][5]Tc and Tm values, for polymers containing 35% or less 2,4- difluorobenzophenone, ranging from 220 to 230°C, and 280 to 320°C, respectively[4][5]-Semi-crystalline to amorphous

Analysis of Thermal Data:

Polymers synthesized from the symmetrical 4,4'-difluorobenzophenone isomer, the building block of traditional PEEK, exhibit the highest thermal stability, characterized by a high melting point and decomposition temperature.[1][2] This is attributed to the linear and symmetrical structure of the polymer chains, which allows for a high degree of crystallinity.[1]

In contrast, the use of 3,5-difluorobenzophenone introduces a "kink" in the polymer backbone. This irregularity disrupts chain packing, leading to lower crystallinity and consequently, lower glass transition and melting temperatures compared to the 4,4'-isomer-based PEEK.[4][5]

The utilization of 2,4-difluorobenzophenone results in an even more irregular polymer structure, leading to completely amorphous polymers.[4][5] While the glass transition temperatures are in a similar range to the other analogues, the absence of a melting point is a key characteristic. The amorphous nature of these polymers can lead to improved solubility in common organic solvents.[4][5]

Experimental Protocols

The synthesis of these polymers is typically achieved through nucleophilic aromatic substitution (SNAr) polycondensation. Below are generalized experimental protocols for the synthesis and thermal analysis.

Synthesis of PEEK Analogues

A typical procedure for synthesizing PEEK analogues involves the reaction of a difluorobenzophenone isomer with a bisphenol, such as hydroquinone, in the presence of a weak base and a high-boiling point solvent.

  • Materials: Difluorobenzophenone isomer (4,4'-, 3,5-, or 2,4-), hydroquinone, anhydrous potassium carbonate (K2CO3), diphenyl sulfone.

  • Procedure:

    • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with the difluorobenzophenone isomer, hydroquinone, and diphenyl sulfone.

    • The mixture is heated to an elevated temperature (e.g., 180-200 °C) under a nitrogen atmosphere to dissolve the monomers.

    • Anhydrous potassium carbonate is added to the reaction mixture.

    • The temperature is gradually increased to around 300-320 °C and maintained for several hours to facilitate the polymerization reaction.[2]

    • The resulting viscous polymer solution is then cooled, and the solid polymer is isolated by precipitation in a non-solvent like methanol or water.

    • The polymer is then washed and dried under vacuum.

Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal decomposition temperature. A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The temperature at which a 5% weight loss occurs (Td5%) is recorded as a measure of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). The polymer sample is heated at a controlled rate (e.g., 10 °C/min), and the heat flow is measured. The Tg is observed as a step change in the baseline, while the Tm is seen as an endothermic peak.

Logical Relationship Diagram

The following diagram illustrates the relationship between the choice of difluorobenzophenone isomer and the resulting polymer's thermal properties.

G cluster_isomers Difluorobenzophenone Isomers cluster_polymers Resulting Polymer Structure cluster_properties Thermal Stability 4,4'-DFBP 4,4'-DFBP Linear_Symmetrical Linear & Symmetrical 4,4'-DFBP->Linear_Symmetrical 3,5'-DFBP 3,5'-DFBP Kinked_Structure Kinked Structure 3,5'-DFBP->Kinked_Structure 2,4'-DFBP 2,4'-DFBP Irregular_Structure Irregular Structure 2,4'-DFBP->Irregular_Structure High_Thermal_Stability High (High Tg, High Tm, High Td) Linear_Symmetrical->High_Thermal_Stability Moderate_Thermal_Stability Moderate (Lower Tg, Lower Tm) Kinked_Structure->Moderate_Thermal_Stability Lower_Thermal_Stability Lower (Amorphous, No Tm) Irregular_Structure->Lower_Thermal_Stability

Caption: Isomer structure's impact on polymer thermal stability.

References

A Comparative Guide to PEEK Analogues from Difluorobenzophenone Isomers: Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of poly(ether ether ketone) (PEEK) analogues synthesized from 4,4'-, 3,5-, and 2,4-difluorobenzophenone isomers reveals significant variations in their thermal and physical properties. The isomeric position of the fluorine atoms on the benzophenone monomer fundamentally alters the polymer backbone's geometry, influencing key characteristics such as crystallinity, thermal stability, and solubility. This guide provides a comparative analysis of these PEEK analogues, supported by experimental data, to aid researchers and scientists in the selection and development of high-performance polymers.

The traditional PEEK, synthesized from 4,4'-difluorobenzophenone, is a semi-crystalline thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, its high crystallinity contributes to limited solubility in common organic solvents, posing challenges for processing.[2] To address this, researchers have explored the use of 3,5- and 2,4-difluorobenzophenone isomers to introduce irregularities into the polymer chain, thereby modifying its properties.[2][3]

The incorporation of meta-(from 3,5-isomer) and ortho-(from 2,4-isomer) linkages disrupts the linear, highly ordered structure of the traditional para-linked PEEK. This disruption in chain packing leads to a reduction in crystallinity and, consequently, an enhancement in solubility.[3][4] These structural modifications also have a profound impact on the thermal properties of the resulting PEEK analogues.

Comparative Analysis of Thermal and Physical Properties

The thermal properties of PEEK analogues are significantly influenced by the isomeric composition of the difluorobenzophenone monomer. The introduction of 3,5- and 2,4-difluorobenzophenone into the polymer backbone generally leads to a decrease in the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) as the percentage of the non-linear isomer increases.

Polymer Composition (4,4'- / 3,5'- / 2,4'-DFBP)Glass Transition Temp. (Tg) (°C)Crystallization Temp. (Tc) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td) (°C)CrystallinitySolubility
PEEK (100% 4,4'-) ~145~290~340>500Semi-crystallineInsoluble in common solvents
PEEK Analogues (4,4'- and 3,5'-DFBP Copolymers)
75% / 25% / 0%129210254490Semi-crystallineImproved
50% / 50% / 0%115185253470Semi-crystallineImproved
25% / 75% / 0%100165252415Semi-crystallineSoluble
0% / 100% / 0%86156252330Semi-crystallineSoluble
PEEK Analogues (4,4'- and 2,4'-DFBP Copolymers)
90% / 0% / 10%152230320500Semi-crystallineImproved
75% / 0% / 25%140225300480Semi-crystallineImproved
65% / 0% / 35%132220280450Semi-crystallineSoluble
50% / 0% / 50%125--420AmorphousSoluble
0% / 0% / 100%113--390AmorphousSoluble

Experimental Protocols

The synthesis and characterization of these PEEK analogues involve standard polymer chemistry techniques.

Synthesis of PEEK Analogues (General "One-Pot" Procedure)

PEEK and its analogues are synthesized via a nucleophilic aromatic substitution (NAS) polycondensation reaction.[3][5]

Materials:

  • 4,4'-difluorobenzophenone (4,4'-DFBP)

  • 3,5-difluorobenzophenone (3,5-DFBP) or 2,4-difluorobenzophenone (2,4'-DFBP)

  • Hydroquinone

  • Anhydrous potassium carbonate (K2CO3)

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • Isopropanol and water (for precipitation and washing)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap is charged with the desired molar ratios of the difluorobenzophenone isomers, hydroquinone, potassium carbonate, diphenyl sulfone, and toluene.

  • The reaction mixture is heated to reflux to azeotropically remove any water present.

  • After the removal of water, the toluene is distilled off, and the reaction temperature is gradually increased. A typical temperature profile involves holding the reaction at 180°C, 220°C, and finally at 280-320°C for several hours at each stage.

  • The polymerization is monitored by the increase in viscosity of the reaction mixture.

  • Upon completion, the reaction is cooled, and the solid polymer is dissolved in a suitable solvent (if necessary) and then precipitated into a non-solvent like isopropanol or a mixture of isopropanol and water.

  • The precipitated polymer is filtered, washed thoroughly with hot water and isopropanol to remove residual solvent and salts, and then dried in a vacuum oven.

Thermal Characterization
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymers. A typical procedure involves heating a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min), followed by a cooling cycle and a second heating cycle to obtain the thermal transitions.[3]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and the temperature at which 5% weight loss (Td) occurs is recorded as an indicator of thermal stability.[3]

Structure-Property Relationships Visualized

The isomeric position of the fluoro groups on the benzophenone monomer dictates the geometry of the resulting polymer chain, which in turn influences its ability to pack and crystallize.

G cluster_monomers Difluorobenzophenone Isomers cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties m_44 4,4'-DFBP (para) s_linear Linear Chain (High Regularity) m_44->s_linear Forms m_35 3,5'-DFBP (meta) s_kinked Kinked Chain (Irregularity) m_35->s_kinked Introduces m_24 2,4'-DFBP (ortho/para) s_asymmetric Asymmetric Chain (High Irregularity) m_24->s_asymmetric Introduces p_high_cryst High Crystallinity High Tm, Tg Low Solubility s_linear->p_high_cryst Leads to p_reduced_cryst Reduced Crystallinity Lower Tm, Tg Improved Solubility s_kinked->p_reduced_cryst Leads to p_amorphous Amorphous No Tm, Lower Tg High Solubility s_asymmetric->p_amorphous Leads to

Figure 1. Relationship between difluorobenzophenone isomer structure and PEEK properties.

The para-linkage from 4,4'-DFBP results in a linear and highly regular polymer chain, facilitating efficient packing and leading to high crystallinity. In contrast, the meta-linkage from 3,5'-DFBP introduces a kink in the polymer backbone, disrupting the chain packing and reducing crystallinity. The ortho/para-linkages from 2,4'-DFBP create an even more asymmetric and irregular chain structure, leading to a significant loss of crystallinity and, in homopolymers, a completely amorphous material.[3]

G cluster_workflow Experimental Workflow start Monomer Selection (DFBP Isomer Ratio) poly One-Pot Polycondensation start->poly purify Precipitation & Washing poly->purify dry Vacuum Drying purify->dry characterize Characterization (DSC, TGA, etc.) dry->characterize end Property Analysis characterize->end

Figure 2. A typical experimental workflow for the synthesis and characterization of PEEK analogues.

References

A Comparative Guide to the Synthesis and Analytical Validation of 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3,4-Difluorobenzophenone and details the analytical techniques used for its validation. Experimental data is presented to facilitate objective comparison with alternative compounds, ensuring a thorough understanding of its chemical profile.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a prominent route. Below is a comparison of two common synthetic strategies.

Table 1: Comparison of Synthetic Routes for this compound

ParameterFriedel-Crafts AcylationTwo-Step Oxidation Method
Starting Materials 1,2-Difluorobenzene, Benzoyl chloride(3,4-Difluorophenyl)(phenyl)methane, Oxidizing agent (e.g., KMnO₄, CrO₃)
Catalyst/Reagent Lewis Acid (e.g., AlCl₃, FeCl₃)Strong oxidizing agent
Typical Solvents Dichloromethane, Carbon disulfideAcetone, Water
Reaction Conditions 0°C to room temperatureElevated temperatures
Advantages - Direct, one-step synthesis- Readily available starting materials- Avoids harsh Lewis acids- Can be suitable for specific precursors
Disadvantages - Use of corrosive and moisture-sensitive Lewis acids- Potential for side reactions (e.g., polysubstitution)- Requires synthesis of the diphenylmethane precursor- Use of strong, potentially hazardous oxidizing agents

Analytical Validation Techniques

The successful synthesis of this compound must be validated through a suite of analytical techniques to confirm its identity, purity, and structural integrity. This section details the expected results from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Comparative ¹H and ¹³C NMR Spectral Data for Difluorobenzophenone Isomers (in CDCl₃)

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic protons typically appear in the range of 7.2-7.9 ppm. Specific multiplets and coupling constants arise from the fluorine substitutions.Aromatic carbons: ~117-155 ppm. Carbonyl carbon: ~194-196 ppm.[1] The carbon signals will show splitting due to C-F coupling.
4,4'-Difluorobenzophenone Aromatic protons appear as two sets of multiplets in the range of 7.1-7.9 ppm.Aromatic carbons: ~115-165 ppm. Carbonyl carbon: ~194 ppm.[2] The symmetrical nature of the molecule results in fewer signals compared to the 3,4-isomer.
2,4'-Difluorobenzophenone Aromatic protons are observed as complex multiplets between 7.1 and 7.9 ppm.[3]Aromatic carbons: ~112-167 ppm. Carbonyl carbon: ~194 ppm. The asymmetry leads to a more complex spectrum.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorptions:

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H stretch
~1660-1670C=O (carbonyl) stretch
~1600, ~1500, ~1450Aromatic C=C ring stretches
~1280-1100C-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
218Molecular ion [M]⁺
123Fragment ion corresponding to [C₇H₄FO]⁺ (fluorobenzoyl cation)
105Fragment ion corresponding to [C₇H₅O]⁺ (benzoyl cation)
95Fragment ion corresponding to [C₆H₄F]⁺ (fluorophenyl cation)
77Fragment ion corresponding to [C₆H₅]⁺ (phenyl cation)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and can be used for quantification.

Table 5: Comparative HPLC Parameters for Benzophenone Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Expected Retention Time (min)
This compound C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile:Water (gradient or isocratic)1.0254Dependent on exact conditions, but expected to be in a similar range to other benzophenones.
Benzophenone C18 (4.6 x 75mm, 4µm)70:30 Acetonitrile / DI Water0.5254~4-5
Benzophenone-3 C18 (4.6 x 150 mm)Acetonitrile:Water with 0.1% TFA (gradient)1.0287~15-20[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add benzoyl chloride (1.0 eq) dropwise.

  • To this mixture, add 1,2-difluorobenzene (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Analytical Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and compare them with the expected values.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an Electron Ionization (EI) source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Identify the molecular ion peak and analyze the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC):

  • Prepare a standard solution of the synthesized this compound of known concentration in the mobile phase.

  • Use a C18 reverse-phase column with a mobile phase of acetonitrile and water (e.g., a gradient of 50-90% acetonitrile over 15 minutes).

  • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.

  • Inject the sample and determine the retention time and peak area to assess purity.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent analytical validation of this compound.

G cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_results Data Analysis & Confirmation start Starting Materials (1,2-Difluorobenzene, Benzoyl Chloride) reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction workup Reaction Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC product->hplc structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity final Validated Product structure->final purity->final

Caption: Workflow for Synthesis and Validation of this compound.

References

Efficacy of 3,4-Difluorobenzophenone Derivatives in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative analysis of derivatives synthesized from the 3,4-difluorobenzophenone scaffold, a versatile building block for novel therapeutic agents. We present a review of their anticancer and antimicrobial properties, supported by available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly chalcones, have emerged as a promising class of anticancer agents. The presence of the difluorinated phenyl ring often contributes to enhanced cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorinated chalcone derivatives. While direct comparisons with non-fluorinated analogs from the same study are limited in the literature, the data indicates potent activity across multiple cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated ChalconesCompound 2a HepG2 (Liver Cancer)67.51 ± 2.26Doxorubicin-
Compound 3a HepG2 (Liver Cancer)> 128Doxorubicin-
Compound 3b HepG2 (Liver Cancer)108.20 ± 3.15Doxorubicin-
Compound 4c MGC-803 (Gastric Cancer)0.015 ± 0.002--
Compound 4c BGC-823 (Gastric Cancer)0.021 ± 0.003--
Compound 4c SGC-7901 (Gastric Cancer)0.033 ± 0.005--
Compound 4c HCT-116 (Colon Cancer)0.028 ± 0.004--
Compound 4c A549 (Lung Cancer)0.041 ± 0.006--

Note: Data for compounds 2a, 3a, and 3b are from a study on fluorinated chalcones against HepG2 cells[1]. Data for compound 4c is from a study on α-fluorinated chalcones as tubulin polymerization inhibitors.

Mechanism of Action: Tubulin Polymerization Inhibition

Several fluorinated chalcone derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell 3_4_DFBP_Chalcone This compound Chalcone Derivative Tubulin α/β-Tubulin Dimers 3_4_DFBP_Chalcone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2_M_Arrest G2/M Phase Arrest Microtubule->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by this compound Chalcone Derivatives.
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Some fluorinated derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival, Proliferation, and Growth Downstream->Cell_Survival Promotes 3_4_DFBP_Derivative This compound Derivative 3_4_DFBP_Derivative->PI3K Inhibits 3_4_DFBP_Derivative->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway.

Antimicrobial Activity of this compound Derivatives

Hydrazone derivatives incorporating a 3,4-difluorophenyl moiety have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The fluorine atoms are thought to enhance the lipophilicity and electronic properties of the molecules, facilitating their interaction with microbial targets.

Comparative Antimicrobial Data (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of hydrazone derivatives containing a 3,4-bisfluorophenyl group against various bacterial strains.

CompoundR GroupS. aureus (MIC µg/mL)MRSA (MIC µg/mL)B. subtilis (MIC µg/mL)A. baumannii (MIC µg/mL)
6a Phenyl2525256.25
6b 2-Fluorophenyl12.512.512.56.25
6c 3-Fluorophenyl12.512.512.56.25
6g 4-Trifluoromethylphenyl0.780.780.786.25
6i 2,4-Dichlorophenyl1.561.560.783.125
6j 4-Bromophenyl3.1251.561.560.78
Ciprofloxacin -1.561.560.780.78

Data adapted from a study on pyrazole-hydrazone derivatives[2][3]. Note: MRSA stands for Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Synthesis of this compound Hydrazone Derivatives (General Procedure)

A general method for the synthesis of hydrazone derivatives involves the condensation of a carbonyl compound with a hydrazine.

Synthesis_Workflow Start This compound (or derivative) Reaction Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Hydrazone Derivative Purification->Product

General workflow for the synthesis of hydrazone derivatives.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired substituted hydrazine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Further purify the product by recrystallization from an appropriate solvent if necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Derivatives of this compound represent a promising scaffold in medicinal chemistry. The incorporation of the difluorophenyl moiety often leads to potent anticancer and antimicrobial activities. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the therapeutic potential of this versatile class of compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this area.

References

Benchmarking 3,4-Difluorobenzophenone: A Comparative Guide for Specialty Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,4-Difluorobenzophenone presents itself as a versatile building block in the synthesis of advanced polymers and as a potential photoinitiator in polymerization processes. However, a direct comparative analysis of its performance against other isomers and alternative compounds is notably scarce in publicly available literature. This guide aims to provide a comprehensive overview by leveraging data from closely related difluorobenzophenone isomers and established principles of photochemistry and polymer science to benchmark the expected performance of this compound in key applications.

While specific experimental data for this compound is limited, its structural similarity to other difluorobenzophenone isomers allows for insightful comparisons, particularly in the synthesis of high-performance polymers like polyetheretherketone (PEEK). The position of the fluorine substituents on the benzophenone core is known to significantly influence the reactivity and properties of the resulting materials.

Performance in the Synthesis of PEEK Analogues: A Comparative Analysis of Difluorobenzophenone Isomers

One of the primary applications of difluorobenzophenones is in the synthesis of PEEK and its analogues through nucleophilic aromatic substitution polymerization. Research into the use of different difluorobenzophenone isomers provides valuable quantitative data on how the fluorine substitution pattern affects the properties of the resulting polymers.

The following table summarizes the key performance data for PEEK analogues synthesized using 2,4-, 3,5-, and 4,4'-difluorobenzophenone. This data can be used to infer the potential performance of this compound.

Property2,4-Difluorobenzophenone3,5-Difluorobenzophenone4,4'-Difluorobenzophenone (Conventional PEEK)
Polymer Architecture AmorphousSemi-crystallineSemi-crystalline
Weight Average Molecular Weight (Mw) -7,500 - 83,000 DaHigh molecular weight typically achieved
Glass Transition Temperature (Tg) 113 - 152°C86 - 129°C~143°C
Crystallization Temperature (Tc) 220 - 230°C (for copolymers with ≤35% 2,4-isomer)156 - 210°C-
Melting Temperature (Tm) 280 - 320°C (for copolymers with ≤35% 2,4-isomer)252 - 254°C~343°C
5% Weight Loss Temperature (Td 5%) -330 - 500°CHigh thermal stability
Solubility Soluble in many common organic solvents (as homopolymer)Soluble in many common organic solvents (as homopolymer)Limited solubility

Data compiled from studies on PEEK analogues.[1]

Based on the trends observed with other isomers, it can be postulated that PEEK synthesized with this compound would likely exhibit properties intermediate between the 2,4- and 4,4'- isomers, potentially offering a unique balance of processability and performance.

Application as a Photoinitiator: A Theoretical Perspective

Benzophenone and its derivatives are well-established Type II photoinitiators, which initiate polymerization upon UV irradiation by abstracting a hydrogen atom from a synergist (e.g., an amine) to generate free radicals. The efficiency of a benzophenone-based photoinitiator is influenced by factors such as its UV absorption characteristics and the electronic effects of its substituents.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, representative methodologies for key applications based on established procedures for closely related compounds.

General Protocol for the Synthesis of PEEK Analogues

This protocol outlines a typical procedure for the synthesis of PEEK analogues via nucleophilic aromatic substitution, which can be adapted for use with this compound.

Materials:

  • Difluorobenzophenone isomer (e.g., this compound)

  • Hydroquinone

  • Anhydrous potassium carbonate

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • High-purity nitrogen

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap is charged with diphenyl sulfone, the difluorobenzophenone isomer, hydroquinone, and anhydrous potassium carbonate.

  • The reactor is purged with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Toluene is added, and the mixture is heated to reflux to azeotropically remove any residual water.

  • After water removal, the toluene is distilled off, and the reaction temperature is gradually increased.

  • The reaction mixture is heated according to a specific temperature profile (e.g., 160°C for 2 hours, then 250°C for 2 hours, and finally 320°C for 1-5 hours), with continuous stirring.

  • The viscosity of the mixture will increase as the polymerization progresses.

  • After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature.

  • The resulting solid polymer is ground into a fine powder, washed with appropriate solvents (e.g., acetone, water) to remove the solvent and salts, and dried under vacuum.

General Protocol for Photopolymerization Using a Benzophenone-Based Photoinitiator

This protocol provides a general method for evaluating the performance of a Type II photoinitiator system, which can be used to benchmark this compound.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • This compound (or other benzophenone derivative)

  • Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)

  • UV light source with controlled intensity

Procedure:

  • Prepare a photopolymerizable formulation by dissolving the benzophenone derivative and the co-initiator in the acrylate monomer. Typical concentrations are in the range of 1-5 wt% for both the photoinitiator and the co-initiator.

  • Place a defined thickness of the formulation in a suitable sample holder (e.g., between two glass slides with a spacer).

  • Expose the sample to a UV light source of a specific wavelength and intensity for a controlled period.

  • Monitor the polymerization process in real-time using techniques such as Real-Time FTIR (RT-FTIR) to measure the decrease in the acrylate C=C bond signal, which corresponds to monomer conversion.

  • Alternatively, the degree of cure can be assessed by measuring the hardness of the resulting polymer film using a durometer.

Visualizing the Synthesis of PEEK Analogues

The following diagram illustrates the general synthetic pathway for producing PEEK analogues using different difluorobenzophenone isomers.

PEEK_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydroquinone Hydroquinone Polymerization Polymerization Hydroquinone->Polymerization Difluorobenzophenone_Isomers Difluorobenzophenone Isomers (2,4- / 3,4- / 3,5- / 4,4'-) Difluorobenzophenone_Isomers->Polymerization Solvent Diphenyl Sulfone Solvent->Polymerization Base K2CO3 Base->Polymerization Temperature High Temperature Temperature->Polymerization PEEK_Analogues PEEK Analogues (Varying Properties) Polymerization->PEEK_Analogues

Caption: Synthesis of PEEK analogues from difluorobenzophenone isomers.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,4-Difluorobenzophenone is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary method of disposal for this compound is incineration in a properly equipped facility.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.

  • Skin and Body Protection: Wear suitable protective clothing and safety shoes.

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is high-temperature incineration.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless compatibility has been confirmed.

  • Storage Prior to Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact a licensed and authorized hazardous waste disposal company.

    • Inform the disposal company of the chemical identity (this compound) and provide them with the Safety Data Sheet (SDS).

  • Final Disposal Method:

    • The designated method for disposal is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber."[1] This ensures the complete destruction of the compound and the safe handling of any potentially hazardous combustion byproducts.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Stop the leak if it is safe to do so.

  • Clean-up:

    • For solid spills, sweep or shovel the material into an appropriate container for disposal.

    • Minimize the generation of dust during clean-up.

  • Reporting: Notify the relevant authorities if the product enters sewers or public waters.[1]

Hazard Data Presentation

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill spill_protocol Follow Spill Clean-up Protocol spill->spill_protocol Yes store Store in a Cool, Dry, Well-Ventilated Area spill->store No spill_protocol->collect contact Contact Licensed Hazardous Waste Disposal Company store->contact incinerate Dispose via Authorized Incinerator with Scrubber contact->incinerate end Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,4-Difluorobenzophenone, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Data Summary:

PropertyValueSource
CAS Number 85118-07-6[1][2][3]
Molecular Formula C₁₃H₈F₂O[3]
Molecular Weight 218.20 g/mol [3]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 53-57 °C[3]
Purity ≥ 98% (GC)[3]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure.[4][5] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or holes before use and replace them immediately if compromised.

    • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and labeled containers, within the fume hood to avoid unnecessary movement of the chemical.

Handling:

  • Don PPE: Put on all required personal protective equipment.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • To minimize dust generation, do not pour the powder directly from the bottle. Use a clean spatula to transfer small amounts.

    • Keep the container closed when not in use.

  • Transferring: When transferring the chemical, do so carefully to avoid creating dust. If transferring to a solution, add the powder slowly to the solvent.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use. Wet cleaning methods or a HEPA vacuum are recommended for any spilled powder.

    • Decontaminate the exterior of all containers before removing them from the fume hood.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated weighing paper and disposable lab materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as liquid hazardous waste.

    • After rinsing and allowing the container to dry in a well-ventilated area (like the back of a fume hood), deface the original label.

    • The cleaned container can then be disposed of according to your institution's guidelines for regular laboratory glass or plastic waste.

Disposal Method:

  • All hazardous waste containing this compound should be disposed of through an approved waste disposal plant, typically via incineration in a licensed facility.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills:

    • Minor Spills: For small spills within a fume hood, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal.

    • Major Spills: For larger spills or spills outside of a fume hood, evacuate the area and alert your institution's EHS office immediately.

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Chemical prep3->handle1 Begin Handling handle2 Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Clean Work Area handle3->clean1 Experiment Complete disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 Generate Waste clean2 Decontaminate Equipment clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp4 Contact EHS for Pickup clean4->disp4 Final Step disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp3->disp4

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.